molecular formula C11H15Br B108752 4-tert-Butylbenzyl bromide CAS No. 18880-00-7

4-tert-Butylbenzyl bromide

Cat. No.: B108752
CAS No.: 18880-00-7
M. Wt: 227.14 g/mol
InChI Key: QZNQSIHCDAGZIA-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl bromide is a valuable benzyl halide reagent that facilitates the introduction of the 4-tert-butylbenzyl group into target molecules through nucleophilic substitution reactions. Its utility is underscored by its application as a key hydrophobic reactant in the functionalization of mesoporous materials, where it is used to maintain continuous stirring of the loaded particles . The compound is particularly effective in synthesis methodologies designed to avoid chromatographic purification. For instance, it reacts with potassium selenocyanate in acetonitrile to form the corresponding benzyl selenocyanate, a class of organoselenium compounds investigated for their promising chemopreventative properties in biological studies . This efficient transformation, typically completed within an hour, highlights the reagent's reactivity and its role in generating compounds for exploratory research in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-tert-butylbenzene
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InChI

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZNQSIHCDAGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15Br
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DSSTOX Substance ID

DTXSID00172251
Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Molecular Weight

227.14 g/mol
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CAS No.

18880-00-7
Record name 4-tert-Butylbenzyl bromide
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzyl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzyl bromide is a substituted aromatic haloalkane that serves as a versatile reagent and building block in organic synthesis. Its unique structural features, namely the bulky tert-butyl group and the reactive benzylic bromide, make it a valuable tool in the synthesis of complex molecules, including those with potential pharmaceutical applications. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, while the benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Melting Point 8-12 °C
Boiling Point 93-94 °C at 1.5 mmHg
Density 1.236 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.545
Solubility Soluble in organic solvents such as ether and chloroform; limited solubility in water.[1]
Appearance Colorless to light yellow liquid[1]

Molecular Structure

The presence of the bulky tert-butyl group can influence the conformation of the bromomethyl group and the overall steric accessibility of the benzylic carbon. This steric hindrance plays a significant role in its reactivity, particularly in nucleophilic substitution reactions.

Reactivity and Chemical Transformations

The primary reactivity of this compound is centered around the benzylic bromide functional group. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation intermediate also influences its reaction pathways.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, which can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature).[2]

  • Sₙ2 Mechanism: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via a concerted Sₙ2 mechanism. The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

  • Sₙ1 Mechanism: In the presence of a weak nucleophile in a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.

The 4-tert-butyl group can sterically hinder the backside attack required for an Sₙ2 reaction, potentially slowing it down compared to unsubstituted benzyl (B1604629) bromide.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical bromination of 4-tert-butyltoluene (B18130) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.[1]

Materials:

  • 4-tert-butyltoluene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

  • Hexane (B92381)

  • Magnesium sulfate

Procedure:

  • Dissolve 4-tert-butyltoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide.

  • Wash the filtrate with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in hexane and dry with magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound.

A logical workflow for this synthesis is depicted in the following diagram:

G Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-tert-butyltoluene 4-tert-butyltoluene Reflux (2h) Reflux (2h) 4-tert-butyltoluene->Reflux (2h) NBS NBS NBS->Reflux (2h) Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->Reflux (2h) Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Reflux (2h) Cooling Cooling Reflux (2h)->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Concentration Concentration Washing->Concentration Dissolution in Hexane Dissolution in Hexane Concentration->Dissolution in Hexane Drying (MgSO4) Drying (MgSO4) Dissolution in Hexane->Drying (MgSO4) Evaporation Evaporation Drying (MgSO4)->Evaporation This compound This compound Evaporation->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The 4-tert-butylbenzyl moiety is a valuable pharmacophore in drug discovery and is often introduced using this compound or a similar reactive intermediate. The bulky and lipophilic tert-butyl group can enhance binding affinity to target proteins by occupying hydrophobic pockets and can also improve pharmacokinetic properties such as metabolic stability.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in the synthesis of molecules that target various pathways. The 4-tert-butylbenzyl group can be found in compounds designed to interact with a range of biological targets.

Use as a Protecting Group

In multi-step organic syntheses, protecting groups are often necessary to mask reactive functional groups. The 4-tert-butylbenzyl group can be used as a protecting group for alcohols, phenols, and carboxylic acids.[3][4] Its stability under various reaction conditions and the relatively mild conditions for its removal make it an attractive choice.

The general logic for the use of a protecting group in a multi-step synthesis is outlined below:

G Protecting Group Strategy Multifunctional Molecule Multifunctional Molecule Protection Protection Multifunctional Molecule->Protection Introduce Protecting Group (PG) Protected Molecule Protected Molecule Protection->Protected Molecule Chemical Transformation Chemical Transformation Protected Molecule->Chemical Transformation Reaction at another functional group Deprotection Deprotection Chemical Transformation->Deprotection Remove PG Final Product Final Product Deprotection->Final Product

Caption: General workflow of a protecting group strategy in synthesis.

Synthesis of Bioactive Compounds

The 4-tert-butylbenzyl group is present in a number of biologically active compounds. For instance, it is a structural component of certain antiallergic drugs and analgesics.[5] The synthesis of these molecules often involves the reaction of this compound with a suitable nucleophile to introduce the key structural motif.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive benzylic bromide and a sterically demanding tert-butyl group allows for the construction of complex molecular architectures with tailored properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butylbenzyl Bromide from 4-tert-Butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzyl bromide, a key intermediate in the production of various organic compounds, including pharmaceuticals and pesticides.[1][2] The primary focus is on the free-radical bromination of 4-tert-butyltoluene (B18130), a widely adopted and efficient method.

Synthesis Pathway: Free-Radical Bromination

The conversion of 4-tert-butyltoluene to this compound is most effectively achieved through a benzylic bromination reaction. This process involves the selective substitution of a hydrogen atom on the methyl group attached to the benzene (B151609) ring.[3] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.[3][4][5]

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Wohl-Ziegler reaction, the benzylic bromination using NBS, proceeds via a free-radical chain mechanism.[4][5] This mechanism consists of three key stages: initiation, propagation, and termination.[3][6]

  • Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, which generates radicals. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-tert-butyltoluene. This step is favored because it forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical that continues the chain reaction.[3]

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[3]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (R-O-O-R) I2 2 R-O• I1->I2 Heat (Δ) I3 Br• I2->I3 + NBS P1 4-tert-Butyltoluene I3->P1 Chain Start P2 Benzylic Radical P1->P2 + Br• P3 This compound P2->P3 + Br₂ P4 Br• P2->P4 - HBr T1 Br• + Br• → Br₂ T2 R• + Br• → R-Br T3 R• + R• → R-R

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental Protocols

Several protocols exist for this synthesis. The following is a representative procedure based on established methods.[3][7]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (0.10 mol, 14.8 g) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (0.10 mol, 17.8 g) and a catalytic amount of benzoyl peroxide (200 mg) to the solution.[7]

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats to the surface.[3] The reaction is generally refluxed for 2 hours.[7]

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the insoluble succinimide. c. Wash the collected solid with a small amount of carbon tetrachloride and combine the filtrates.[7] d. The combined filtrate can be washed with water and an aqueous solution of sodium carbonate to remove any remaining impurities.[3]

  • Purification: a. The resulting organic solution is concentrated under reduced pressure. b. The residue is dissolved in hexane and dried over anhydrous magnesium sulfate.[7] c. After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the final product, this compound.[7]

Data Presentation

Table 1: Reagent and Reaction Data

ParameterValueReference
Starting Material 4-tert-Butyltoluene[7]
Molecular Weight148.24 g/mol [10]
Moles0.10 mol[7]
Mass14.8 g[7]
Brominating Agent N-Bromosuccinimide (NBS)[7]
Molecular Weight177.98 g/mol [5]
Moles0.10 mol[7]
Mass17.8 g[7]
Initiator Benzoyl Peroxide[7]
Mass200 mg[7]
Solvent Carbon Tetrachloride[7]
Reaction Time 2 hours[7]
Reaction Temperature Reflux[7]
Reported Yield 100% (crude)[7]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
CAS Number 18880-00-7[7]
Molecular Formula C₁₁H₁₅Br[2]
Molecular Weight 227.14 g/mol [2]
Appearance Clear colorless to yellow liquid[11]
Melting Point 8-12 °C
Boiling Point 93-94 °C / 1.5 mmHg
Density 1.236 g/mL at 25 °C
Refractive Index (n20/D) 1.545
¹H NMR Spectrum Available[12]
¹³C NMR Spectrum Available[12]

Conclusion

The synthesis of this compound from 4-tert-butyltoluene via free-radical bromination with NBS is a robust and high-yielding method. The procedure is straightforward, making it suitable for both academic and industrial laboratory settings. Careful control of reaction conditions and the use of modern, safer solvents can optimize the process in terms of both yield and environmental impact. The resulting product is a valuable building block for further chemical synthesis.

References

Spectroscopic Analysis of 4-tert-butylbenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzyl bromide, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to CH₂Br)
~7.25Doublet2HAr-H (ortho to C(CH₃)₃)
~4.50Singlet2H-CH₂Br
~1.30Singlet9H-C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~151Ar-C (quaternary, attached to C(CH₃)₃)
~135Ar-C (quaternary, attached to CH₂Br)
~129Ar-CH (ortho to CH₂Br)
~126Ar-CH (ortho to C(CH₃)₃)
~35-C(CH₃)₃ (quaternary)
~34-CH₂Br
~31-C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (alkyl)
~1610MediumC=C stretch (aromatic)
~1510MediumC=C stretch (aromatic)
~1270StrongC-H bend (tert-butyl)
~820StrongC-H bend (para-disubstituted aromatic)
~680Medium-StrongC-Br stretch

Note: These are typical absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
226/228~10[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
147100[M - Br]⁺ (Base Peak)
132~40[M - Br - CH₃]⁺
117~60[C₉H₁₃]⁺
91~30[C₇H₇]⁺ (Tropylium ion)
57~50[C₄H₉]⁺ (tert-butyl cation)

Data is interpreted from the NIST Mass Spectrum of p-tert-butylbenzyl bromide.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (typically chloroform-d, CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio. The free induction decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed.

For ¹³C NMR, a spectral width of about 220 ppm is used. A larger number of scans (typically 128 or more) is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-tert-butylbenzyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylbenzyl bromide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document aggregates available qualitative information and provides estimations based on the solubility of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers.

Core Topic: Solubility Profile of this compound

This compound is a substituted aromatic hydrocarbon containing a bulky, nonpolar tert-butyl group and a reactive benzyl (B1604629) bromide moiety. This structure dictates its solubility, favoring organic solvents over polar media like water, in which it has limited solubility.[1] Its nonpolar characteristics suggest good solubility in nonpolar solvents, while the polarizable bromine atom and the aromatic ring may allow for some interaction with more polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents remains largely unpublished. The following table summarizes the available qualitative data and provides estimations based on the known solubility of structurally analogous compounds, namely benzyl bromide and tert-butylbenzene.

SolventChemical FormulaTypeReported/Estimated Solubility of this compoundSupporting Evidence and Analogous Compound Data
Hexane (B92381) C₆H₁₄Nonpolar, AliphaticSoluble A synthesis procedure describes dissolving the crude product in hexane for purification, implying good solubility.[2] Tert-butylbenzene is also soluble in hexane.[3]
Toluene C₇H₈Nonpolar, AromaticSoluble Structurally similar to both the solvent and solute, promoting solubility. Tert-butylbenzene is soluble in benzene, a closely related solvent.[3]
Carbon Tetrachloride CCl₄NonpolarSoluble Synthesis procedures explicitly mention the use of carbon tetrachloride as a solvent for reactions involving this compound.[2] Benzyl bromide is also soluble in carbon tetrachloride.[4][5][6][7][8]
Diethyl Ether (C₂H₅)₂OPolar AproticSoluble Described as soluble in ether.[1] Benzyl bromide is miscible with ether.[4][5][6][7][8] Tert-butylbenzene is miscible with ether.[9]
Chloroform CHCl₃Polar AproticSlightly Soluble to Soluble One source describes it as slightly soluble in chloroform.[2] Another source states it is soluble in chloroform.[1]
Ethyl Acetate C₄H₈O₂Polar AproticSlightly Soluble Reported as slightly soluble in ethyl acetate.[2]
Acetone C₃H₆OPolar AproticSoluble (Estimated) Tert-butylbenzene is miscible with ketones.[9]
Ethanol C₂H₅OHPolar ProticSoluble (Estimated) Benzyl bromide is miscible with ethanol.[4][5][6][7][8] Tert-butylbenzene is miscible with alcohol.[9][10]
Water H₂OPolar ProticLimited Solubility/Insoluble Consistently reported as having limited solubility in water.[1] Benzyl bromide is slightly soluble in water.[4][5][8] Tert-butylbenzene is insoluble in water.[3][9][10][11]

Note: "Miscible" implies solubility in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols outline common methodologies for its determination.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase.

  • Quantification: Determine the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

    • Gravimetric Analysis: Evaporate the solvent from the sampled solution and weigh the remaining solid residue.

    • Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Chromatographic Analysis (HPLC, GC): This is a highly accurate method for determining the concentration of the solute in the presence of the solvent. A calibration curve with known concentrations is required.

  • Calculation: Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

Spectroscopic Method for Rapid Solubility Screening

This method is suitable for a quick estimation of solubility in various solvents.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble.

  • Serial Dilutions: Create a series of standard solutions with known concentrations through serial dilution of the stock solution.

  • Calibration Curve: Measure the absorbance of each standard solution at a predetermined wavelength using a UV-Vis spectrophotometer and plot a calibration curve of absorbance versus concentration.

  • Test Samples: In separate vials, add a small, known amount of this compound to a known volume of each test solvent.

  • Dissolution and Measurement: Agitate the vials until no more solid dissolves. After allowing any undissolved solid to settle, take a sample of the supernatant and measure its absorbance.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in each test solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationships between the compound's structural features and its solubility.

Solubility_Determination_Workflow start Start: Select Compound and Solvent add_excess Add excess compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h agitation) add_excess->equilibrate phase_separation Cease agitation and separate phases (settling/centrifugation) equilibrate->phase_separation sample_supernatant Sample a known volume of the clear supernatant phase_separation->sample_supernatant quantify Quantify compound concentration in the sample sample_supernatant->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 spectroscopic Spectroscopic Analysis (UV-Vis) quantify->spectroscopic Method 2 chromatographic Chromatographic Analysis (HPLC/GC) quantify->chromatographic Method 3 calculate Calculate and report solubility gravimetric->calculate spectroscopic->calculate chromatographic->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Solubility_Factors cluster_structure Structural Features cluster_properties Resulting Properties cluster_solubility Solubility Outcome compound This compound tert_butyl tert-Butyl Group compound->tert_butyl aromatic_ring Aromatic Ring compound->aromatic_ring benzyl_bromide Benzyl Bromide Moiety compound->benzyl_bromide nonpolar Nonpolar Character tert_butyl->nonpolar aromatic_ring->nonpolar polarizability Polarizability aromatic_ring->polarizability benzyl_bromide->polarizability reactivity Reactivity benzyl_bromide->reactivity high_sol_nonpolar High Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar->high_sol_nonpolar low_sol_polar_protic Limited Solubility in Polar Protic Solvents (e.g., Water) nonpolar->low_sol_polar_protic mod_sol_polar_aprotic Moderate to High Solubility in Polar Aprotic Solvents (e.g., Ether, Chloroform) polarizability->mod_sol_polar_aprotic

References

The Enduring Reactivity of 4-tert-Butylbenzyl Bromide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and applications of 4-tert-butylbenzyl bromide, a key building block in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and mechanistic insights to effectively utilize this versatile reagent.

Introduction

This compound is a substituted aromatic halide that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide moiety, which readily participates in a variety of chemical transformations. The presence of the bulky tert-butyl group at the para position imparts unique steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the synthesis, physical properties, and, most importantly, the diverse reactivity of this compound in key organic reactions, including nucleophilic substitutions, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.

Synthesis and Physical Properties

This compound is typically synthesized from 4-tert-butyltoluene (B18130) via a free-radical bromination reaction. A common and high-yielding method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Colorless to light yellow liquid
Melting Point 8-12 °C
Boiling Point 93-94 °C at 1.5 mmHg
Density 1.236 g/mL at 25 °C
Refractive Index n20/D 1.545

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. This allows for facile substitution by a wide range of nucleophiles and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. The benzylic position is activated towards nucleophilic attack, and the steric hindrance from the tert-butyl group does not significantly impede the approach of most nucleophiles to the benzylic carbon.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. Common examples include the reaction with azide (B81097) and cyanide nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound and Analogs

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Azide (NaN₃)Benzyl (B1604629) azide (analogous)DMSO, room temperature, overnight73[1]
Sodium Cyanide (NaCN)Benzyl cyanide (analogous)Aqueous ethanol, reflux, 4 hours80-90[2][3]
Trimethylsilyl Cyanide (TMSCN) / AgClO₄4-tert-Butylbenzyl isocyanideCH₂Cl₂, TBAF or aq. NaHCO₃Excellent[4]

This protocol describes the synthesis of benzyl azide from benzyl bromide, which serves as a representative procedure for the reaction of this compound with sodium azide.

  • Materials: Benzyl bromide, sodium azide, dimethyl sulfoxide (B87167) (DMSO), water, diethyl ether, brine, sodium sulfate.

  • Procedure:

    • Dissolve benzyl bromide (1.0 eq.) in DMSO.

    • Add solid sodium azide (1.5 eq.) to the solution.

    • Stir the reaction mixture overnight at ambient temperature.

    • Slowly add water (exothermic reaction) and then extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine (2x), and dry over sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the benzyl azide product.

Nucleophilic_Substitution_Workflow Workflow for Nucleophilic Substitution cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in DMSO add_nucleophile Add Sodium Azide start->add_nucleophile react Stir at Room Temperature Overnight add_nucleophile->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate end end concentrate->end Yields 4-tert-butylbenzyl azide

Workflow for Nucleophilic Substitution
Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a crucial step for its use in carbon-carbon bond-forming reactions. However, the preparation of benzylic Grignard reagents can be challenging due to the propensity for Wurtz-type homocoupling of the starting bromide. Careful control of reaction conditions is necessary to maximize the yield of the desired organomagnesium species.

  • Apparatus: All glassware must be rigorously dried to exclude moisture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Anhydrous ether or tetrahydrofuran (B95107) (THF) is used as the solvent. Magnesium turnings can be activated by methods such as crushing, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.

  • Procedure: A solution of this compound in the anhydrous solvent is added slowly to a suspension of activated magnesium turnings. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically maintained at a controlled temperature to prevent excessive side reactions.

Grignard_Formation_Challenges Grignard Reagent Formation and Side Reaction reactant This compound grignard 4-tert-butylbenzylmagnesium bromide reactant->grignard + Mg (Desired Reaction) homocoupling 1,2-bis(4-tert-butylphenyl)ethane (Homocoupling Product) reactant->homocoupling + Mg (Side Reaction) magnesium Mg

Grignard Formation and Homocoupling
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the benzylic carbon of this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of substituted biarylmethanes and related structures. Microwave-assisted protocols have been developed to accelerate these couplings.[8]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

Coupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)Reference
Arylboronic AcidPd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowave, 20 minModerate to Good[8]
4-Methoxyphenylboronic acid (analogous)Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterRefluxNot specified[9]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a benzylic bromide with a boronic acid under microwave irradiation.

  • Materials: Benzylic bromide (e.g., this compound), arylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), JohnPhos ligand, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a microwave reaction vessel, combine the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

    • Add DMF (2 mL) as the solvent.

    • Seal the vessel and heat in a microwave reactor for 20 minutes at the desired temperature.

    • After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and purification by chromatography.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [ArCH₂-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (ArCH₂Br) transmetalation_complex [ArCH₂-Pd(II)L₂-Ar'] pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product ArCH₂-Ar' transmetalation_complex->product

Suzuki-Miyaura Catalytic Cycle

The Heck reaction couples this compound with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the trans isomer. This reaction is valuable for the synthesis of substituted styrenes and related compounds.

Table 4: General Conditions for the Heck Reaction of Aryl/Benzyl Bromides

AlkeneCatalyst/LigandBaseSolventConditionsYield (%)Reference
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF110 °C45[10]
Styrene (analogous aryl bromide)Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O80 °C, 4hGood[11]

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is essential for the synthesis of substituted alkynes, which are important intermediates in drug discovery.

Table 5: Sonogashira Coupling of this compound

AlkyneCatalystBase/SolventConditionsYield (%)Reference
Lithium (trimethylsilyl)acetylide[Pd(μ-I)PᵗBu₃]₂Not specifiedRoom temp, 10 min70[2]
Phenylacetylene (analogous)Pd catalyst / Cu(I) cocatalystAmine baseAnhydrous, anaerobicNot specified[12]
  • Materials: this compound, lithium (trimethylsilyl)acetylide, [Pd(μ-I)PᵗBu₃]₂ catalyst.

  • Procedure:

    • To a solution of this compound in an appropriate solvent under an inert atmosphere, add the [Pd(μ-I)PᵗBu₃]₂ catalyst.

    • Add the lithium (trimethylsilyl)acetylide.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • The reaction is then quenched and worked up to isolate the coupled product.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its benzylic bromide functionality allows for a wide range of transformations, including nucleophilic substitutions, the formation of Grignard reagents, and participation in various palladium-catalyzed cross-coupling reactions. The presence of the para-tert-butyl group provides steric bulk and influences the electronic properties of the molecule, which can be strategically utilized in the design and synthesis of complex target molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug development, enabling the efficient and effective application of this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in the development of more efficient and sustainable catalytic systems, will undoubtedly continue to expand its utility in modern organic chemistry.

References

Synonyms for 4-tert-butylbenzyl bromide in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-butylbenzyl bromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's various synonyms and chemical identifiers to aid in literature searches and material procurement. A summary of its key physical and chemical properties is presented in a structured format. This guide also offers detailed experimental protocols for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction. Furthermore, visual diagrams of the experimental workflows are provided to facilitate understanding and implementation in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Synonyms

This compound is a substituted aromatic halide widely used in organic synthesis. Due to its common use, it is referenced in chemical literature and commercial catalogs under a variety of names. A comprehensive list of these synonyms and identifiers is crucial for efficient literature review and sourcing.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
Systematic Name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
Common Synonyms p-tert-Butylbenzyl bromide[1]
1-(Bromomethyl)-4-tert-butylbenzene[1]
α-Bromo-4-(tert-butyl)toluene
1-tert-Butyl-4-(bromomethyl)benzene
4-(tert-Butyl)benzyl bromide[1]
Benzene, 1-(bromomethyl)-4-(1,1-dimethylethyl)-[1]
Toluene, α-bromo-p-tert-butyl-
4-tert-Butylphenylmethyl bromide
Bromo(4-tert-butylphenyl)methane
α-Brom-4-(tert-butyl)toluol
CAS Number 18880-00-7
EC Number 242-643-1
Beilstein Registry Number 471674
MDL Number MFCD00000180
PubChem CID 87836

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions. Below is a summary of its key quantitative data.

Table 2: Quantitative Data for this compound

Property Value
Molecular Formula C₁₁H₁₅Br[2]
Molecular Weight 227.14 g/mol [2]
Appearance Clear, colorless to light yellow liquid
Melting Point 8-12 °C (lit.)
Boiling Point 93-94 °C at 1.5 mmHg (lit.)
Density 1.236 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.545 (lit.)
Flash Point >110 °C (>230 °F) - closed cup[3]
InChI Key QZNQSIHCDAGZIA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CBr[1]

Experimental Protocols

Synthesis of this compound from 4-tert-butyltoluene (B18130)

This protocol describes the synthesis of this compound via the bromination of 4-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[2]

Materials:

  • 4-tert-butyltoluene (14.8 g, 0.10 mol)

  • N-bromosuccinimide (NBS) (17.8 g, 0.10 mol)

  • Benzoyl peroxide (200 mg)

  • Carbon tetrachloride (CCl₄)

  • Hexane (B92381)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butyltoluene in carbon tetrachloride.

  • Add N-bromosuccinimide and benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After reflux, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble material (succinimide).

  • Wash the filtrate with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the resulting residue in hexane.

  • Dry the hexane solution with magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound. The reported yield for this procedure is approximately 100% (22.7 g).[2]

Nucleophilic Substitution Reaction: Synthesis of 4-tert-butylbenzyl iodide

This protocol outlines a nucleophilic substitution reaction where this compound is converted to 4-tert-butylbenzyl iodide using potassium iodide. This type of reaction is a common application of this compound in organic synthesis.[2][4][5]

Materials:

  • This compound

  • Potassium iodide (KI)

  • Apolar solvent (e.g., a continuous phase for a slurry)

  • Ordered mesoporous material (e.g., silica)

  • Deionized water

Procedure: This procedure describes a reaction performed in a slurry of ordered mesoporous material, which can be adapted for other biphasic or homogeneous systems.[5]

  • Prepare an aqueous solution of potassium iodide.

  • Impregnate the pores of the ordered mesoporous material with the aqueous KI solution.

  • Create a concentrated slurry of the KI-impregnated mesoporous material in an apolar solvent.

  • Add the lipophilic reactant, this compound, to the continuous apolar phase of the slurry.

  • Maintain continuous stirring of the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).

  • Upon completion, separate the solid mesoporous material from the liquid phase.

  • The resulting solution contains the product, 4-tert-butylbenzyl iodide. Further purification may be performed if necessary.

Visualized Workflows and Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_4_tert_butylbenzyl_bromide cluster_reactants Reactants cluster_process Process cluster_products Products 4-tert-butyltoluene 4-tert-butyltoluene Dissolve Dissolve 4-tert-butyltoluene->Dissolve NBS N-bromosuccinimide NBS->Dissolve Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->Dissolve CCl4 Carbon Tetrachloride CCl4->Dissolve Reflux Reflux for 2h Dissolve->Reflux Workup Workup (Filter, Wash, Concentrate) Reflux->Workup Purification Purification (Hexane, MgSO4, Evaporate) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Nucleophilic_Substitution_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 4TBBB This compound Reaction React in slurry with stirring 4TBBB->Reaction KI Potassium Iodide Preparation Prepare KI-impregnated support KI->Preparation Solvent Apolar Solvent Solvent->Reaction Support Mesoporous Material Support->Preparation Preparation->Reaction Separation Separate support material Reaction->Separation Product 4-tert-butylbenzyl iodide Separation->Product

References

A Comprehensive Technical Guide to the Thermal Stability and Storage of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability and optimal storage conditions for 4-tert-butylbenzyl bromide. Understanding these parameters is critical for ensuring the compound's integrity, purity, and safety in research and development settings. This document synthesizes available data on storage, handling, and incompatibilities and presents model experimental protocols for thermal stability assessment based on established methodologies for similar chemical entities.

Chemical and Physical Properties

This compound is a substituted aromatic halide widely used in organic synthesis. Its physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Clear, colorless to light yellow liquid
Melting Point 8-12 °C
Boiling Point 93-94 °C at 1.5 mmHg
Density 1.236 g/mL at 25 °C
Flash Point 110 °C (closed cup)

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the quality of this compound and to ensure laboratory safety. The following conditions are recommended based on safety data sheets and general best practices for reactive brominated compounds.

ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.
Light Store in a light-resistant container to prevent photochemical decomposition.
Container Use a tightly sealed, suitable container, such as a glass bottle with a secure cap.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous or explosive reactions:

  • Acids

  • Strong oxidizing agents

  • Strong bases

  • Acid anhydrides

  • Acid chlorides

  • Carbon dioxide (CO₂)

Thermal Stability Profile

A study on nitrobenzyl halides indicated that bromide derivatives are generally less stable than their chloride counterparts.[1] The thermal decomposition of benzyl (B1604629) bromide has been studied under high-temperature pyrolysis conditions, revealing complex degradation pathways.[2][3][4] For practical laboratory purposes, the primary concern is gradual decomposition during storage and handling, which can be mitigated by following the recommended storage conditions.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, representative methodologies for key experiments to assess the thermal stability of a compound like this compound. These protocols are based on general procedures for thermal analysis of reactive chemicals.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the heat flow associated with these events.

Methodology:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition.

Accelerated Stability Study (Isothermal Stress Testing)

Objective: To assess the long-term stability of this compound under controlled, elevated temperature and humidity conditions.

Methodology:

  • Place accurately weighed samples of this compound into several vials.

  • Store the vials in a stability chamber at a controlled, elevated temperature (e.g., 40°C) and relative humidity (e.g., 75% RH), as per ICH guidelines for accelerated stability testing.[5][6]

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Analyze the sample for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample to determine the rate of degradation.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

Storage_and_Handling_Workflow cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_incompatibilities Avoid Contact With Store at 2-8°C Store at 2-8°C Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Light-Resistant Container Light-Resistant Container Well-Ventilated Area (Fume Hood) Well-Ventilated Area (Fume Hood) Appropriate PPE Appropriate PPE Acids Acids Strong Oxidizers Strong Oxidizers Strong Bases Strong Bases This compound This compound This compound->Store at 2-8°C This compound->Inert Atmosphere (N2/Ar) This compound->Light-Resistant Container This compound->Well-Ventilated Area (Fume Hood) This compound->Appropriate PPE This compound->Acids This compound->Strong Oxidizers This compound->Strong Bases

Caption: Recommended storage and handling workflow for this compound.

Thermal_Stability_Assessment_Workflow Start Start Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Start->Thermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Start->Differential Scanning Calorimetry (DSC) Accelerated Stability Study Accelerated Stability Study Start->Accelerated Stability Study Determine Decomposition Temperature Determine Decomposition Temperature Thermogravimetric Analysis (TGA)->Determine Decomposition Temperature Identify Thermal Events (Melting, Decomposition) Identify Thermal Events (Melting, Decomposition) Differential Scanning Calorimetry (DSC)->Identify Thermal Events (Melting, Decomposition) Assess Long-Term Stability Assess Long-Term Stability Accelerated Stability Study->Assess Long-Term Stability End End Determine Decomposition Temperature->End Identify Thermal Events (Melting, Decomposition)->End Assess Long-Term Stability->End

Caption: Experimental workflow for assessing the thermal stability of this compound.

References

An In-depth Technical Guide to the Free Radical Bromination of 4-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the free radical bromination of 4-tert-butyltoluene (B18130), a critical reaction in organic synthesis for the production of 4-tert-butylbenzyl bromide. This key intermediate is widely utilized in the pharmaceutical, agrochemical, and materials science sectors.[1] The document details the reaction mechanism, discusses selectivity, presents experimental protocols, and summarizes relevant chemical data for researchers, scientists, and professionals in drug development.

Core Reaction and Significance

The selective bromination of the benzylic methyl group of 4-tert-butyltoluene proceeds via a free-radical chain mechanism.[2] This transformation is highly valued because the resulting benzylic bromide is an excellent substrate for a variety of nucleophilic substitution reactions, enabling the introduction of the 4-tert-butylbenzyl moiety into more complex molecular architectures.[1] The bulky tert-butyl group can be advantageous for controlling stereochemistry and designing molecules with specific spatial arrangements.[1] The most common and efficient method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or photochemical conditions.[1][2]

Reaction Mechanism

The free radical bromination of 4-tert-butyltoluene follows a classic three-stage chain mechanism: initiation, propagation, and termination.[2][3]

  • Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation with UV light.[2] This generates initial radicals which then react with the bromine source. In the case of NBS, a small amount of HBr produced during propagation reacts with NBS to generate a low, constant concentration of molecular bromine (Br₂). The initiator or light then facilitates the homolytic cleavage of the Br-Br bond to produce the essential bromine radicals (Br•).[4]

  • Propagation: This stage consists of a two-step cycle that produces the product and regenerates the chain-carrying radical.

    • A bromine radical abstracts a hydrogen atom from the weakest C-H bond in 4-tert-butyltoluene. The benzylic C-H bond is significantly weaker (approx. 88 kcal/mol) than the aromatic C-H bonds (approx. 110 kcal/mol) due to the resonance stabilization of the resulting benzylic radical.[5] This selective abstraction forms a 4-tert-butylbenzyl radical and hydrogen bromide (HBr).[2][5]

    • The newly formed 4-tert-butylbenzyl radical reacts with a molecule of Br₂ (supplied via the reaction of HBr with NBS) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain reaction.[2][5]

  • Termination: The chain reaction concludes when any two radical species combine, effectively removing the chain carriers from the reaction cycle.[3] This can occur through the combination of two bromine radicals, two 4-tert-butylbenzyl radicals, or one of each.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• Br• Br• R•->Br• + Br2 Prop1 4-tert-butyltoluene Prop2 4-tert-butylbenzyl radical + HBr Prop1->Prop2 + Br• Prop3 This compound + Br• Prop2->Prop3 + Br2 Prop3->Prop1 Continues Chain Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Benzyl• + Br• Benzyl• + Br• Product Product Benzyl• + Br•->Product Benzyl• + Benzyl• Benzyl• + Benzyl• Dimer Dimer Benzyl• + Benzyl•->Dimer Experimental_Workflow Setup 1. Reaction Setup (Flask, Solvent, Substrate) Reagents 2. Add Reagents (NBS, Initiator) Setup->Reagents Reaction 3. Heat to Reflux (Initiate Reaction) Reagents->Reaction Monitor 4. Monitor Progress (TLC/GC) Reaction->Monitor Workup 5. Cool & Filter (Remove Succinimide) Monitor->Workup Extract 6. Wash Organic Layer (Water, Bicarbonate, Brine) Workup->Extract Dry 7. Dry & Concentrate (Anhydrous MgSO4, Rotovap) Extract->Dry Purify 8. Purify Product (Vacuum Distillation) Dry->Purify

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of nucleophilic substitution reactions involving 4-tert-butylbenzyl bromide. It includes a discussion of the prevailing reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data to guide reaction optimization.

Introduction to this compound in Nucleophilic Substitution

This compound is a valuable reagent in organic synthesis, serving as a precursor for introducing the 4-tert-butylbenzyl moiety into various molecular scaffolds. This bulky, hydrophobic group can be advantageous in medicinal chemistry and materials science for modulating pharmacokinetic properties, controlling stereochemistry, or altering material characteristics.

The key to its utility lies in the reactivity of the benzylic bromide, which is an excellent substrate for nucleophilic substitution reactions.[1] As a benzylic halide, it can undergo substitution by both SN1 and SN2 mechanisms, with the operative pathway depending on the reaction conditions.[2]

  • SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a resonance-stabilized benzylic carbocation intermediate. It is favored by polar protic solvents (e.g., water, alcohols) and weak nucleophiles.[3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[5] It is favored by primary substrates, strong nucleophiles, and polar aprotic solvents (e.g., DMSO, DMF, acetone).[6] this compound, being a primary benzylic halide, often reacts readily via the SN2 pathway.[7]

The choice of nucleophile and solvent system is therefore critical in directing the reaction towards the desired product with high efficiency.

Reaction Mechanism Diagrams

The two primary pathways for nucleophilic substitution of this compound are the SN1 and SN2 mechanisms.

Diagram 1: SN2 Concerted Mechanism.

Diagram 2: SN1 Stepwise Mechanism.

Application Note 1: Synthesis of 4-tert-Butylbenzyl Azide (B81097)

The synthesis of organic azides is a cornerstone of modern medicinal chemistry, primarily due to their utility in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This reaction provides a robust method for synthesizing the azide derivative of this compound. The reaction typically proceeds via an SN2 mechanism.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of benzylic azides from the corresponding bromides.

SubstrateNucleophile (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) BromideNaN₃ (1.5)DMSOAmbientOvernight73[9]
Benzyl Bromide/ChlorideNaN₃ (2.0)DMFRoom Temp12up to 99[10]
This compound NaN₃ (2.0) DMF Room Temp 12 95 [10]
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzyl azides.[10]

Materials:

  • This compound (1.0 equiv)

  • Sodium Azide (NaN₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.0 mmol, 681 mg) and sodium azide (e.g., 6.0 mmol, 390 mg) in DMF (e.g., 20 mL).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water (e.g., 30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, 1-(azidomethyl)-4-tert-butylbenzene, can be purified by column chromatography on silica (B1680970) gel if necessary. A yield of 95% has been reported for this specific product.[10]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety guidelines.

Experimental Workflow Diagram

Azide_Workflow start 1. Dissolve Reactants (4-tBuBnBr, NaN₃) in DMF react 2. Stir at Room Temp for 12 hours start->react quench 3. Quench with H₂O react->quench extract 4. Extract with Diethyl Ether (3x) quench->extract wash 5. Wash Organic Layer (H₂O, Brine) extract->wash dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Concentrate in vacuo dry->concentrate end 8. Purify (optional) & Obtain Product concentrate->end

Diagram 3: Workflow for 4-tert-Butylbenzyl Azide Synthesis.

Application Note 2: Synthesis of 4-tert-Butylbenzyl Cyanide

The reaction of this compound with an alkali metal cyanide (e.g., NaCN or KCN) is a direct method for synthesizing 4-tert-butylbenzyl cyanide.[11] This nitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine. The reaction is a typical SN2 displacement.[12]

Quantitative Data Summary

The following table provides representative conditions for the cyanation of benzylic halides.

SubstrateNucleophileSolvent SystemTemp.Time (h)Yield (%)Reference
Benzyl ChlorideNaCNEthanol (B145695)/WaterReflux480-90[13]
Substituted Benzyl BromideNaCNDMSO90 °C287[12]
p-tert-Butylbenzyl ChlorideKCNMethanol/WaterN/AN/AN/A[14]
Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzyl cyanide.[13]

Materials:

  • This compound (1.0 equiv)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (approx. 1.2 equiv)

  • 95% Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium cyanide (e.g., 1.25 moles for every 1.0 mole of substrate) in a minimal amount of warm water.

  • Add a solution of this compound in 95% ethanol to the cyanide solution with stirring.

  • Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the precipitated sodium bromide and wash the salt with a small amount of ethanol.

  • Combine the filtrates and remove the bulk of the ethanol via distillation or rotary evaporation.

  • Cool the remaining residue. The product, 4-tert-butylbenzyl cyanide, will separate as an oily layer.

  • Separate the organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., diethyl ether) to recover more product.

  • Combine all organic portions, wash with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate.

  • The crude product can be purified by vacuum distillation.

Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with a bleach solution after use.[12]

Application Note 3: Synthesis of 4-tert-Butylbenzyl Ethers

The Williamson ether synthesis is a reliable and versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[15] this compound is an excellent substrate for this reaction.

Quantitative Data Summary

This reaction is general, and yields are typically high (70-95%) depending on the specific alcohol and conditions used.

ElectrophileNucleophileBaseSolventConditionsProduct Type
R-X (Primary)R'-OHNaH, Na, or KTHF, DMF0 °C to RTR-O-R'
4-tBuBnBrEthanolNaHTHFRT4-tert-Butylbenzyl ethyl ether
4-tBuBnBrPhenolK₂CO₃AcetoneReflux4-tert-Butylbenzyl phenyl ether
Detailed Experimental Protocol (General)

This protocol describes the synthesis of an ether from an alcohol and this compound.[16]

Materials:

  • An alcohol (R-OH) (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • This compound (1.0 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise. (Caution: H₂ gas is evolved).

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and diethyl ether. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by flash column chromatography.

Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere.

References

Application Notes: Synthesis of Pharmaceutical Intermediates with 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylbenzyl bromide (CAS No. 18880-00-7) is a crucial organic synthetic intermediate widely utilized in the pharmaceutical industry.[1][2] Its chemical structure, featuring a reactive benzylic bromide, makes it an excellent substrate for nucleophilic substitution reactions.[2][3] This allows for the strategic introduction of the 4-tert-butylbenzyl group into various molecules. The sterically bulky tert-butyl group can be advantageous for controlling reaction stereochemistry and designing molecules with specific spatial arrangements to enhance binding affinity to target receptors.[2] These properties make this compound a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors.[2]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions.[2][3][4] This enables the covalent attachment of the 4-tert-butylbenzyl moiety to various nucleophiles, a common strategy in drug development.

  • N-Alkylation: Reaction with amines to form substituted benzylamines. This is a fundamental step in the synthesis of numerous APIs where a benzyl (B1604629) group is attached to a nitrogen-containing heterocycle or a primary/secondary amine.

  • O-Alkylation: Reaction with alcohols or phenols to form benzyl ethers. This is often employed to introduce a bulky, lipophilic group or to protect a hydroxyl group during a multi-step synthesis.

  • S-Alkylation: Reaction with thiols to generate thioethers, which are important scaffolds in various therapeutic agents.

  • C-Alkylation: Reaction with carbanions (e.g., from malonates) to form new carbon-carbon bonds, enabling the construction of more complex molecular frameworks.[5]

The presence of the tert-butyl group often enhances the lipophilicity of the final molecule, which can improve pharmacokinetic properties such as cell membrane permeability and oral bioavailability.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for preparing the title compound from 4-tert-butyltoluene (B18130) via free-radical bromination.

Reaction Scheme: 4-tert-butyltoluene + N-Bromosuccinimide (NBS) --(Initiator)--> this compound

Materials:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or another suitable non-polar solvent like cyclohexane)

  • Hexane

  • Magnesium sulfate (B86663) (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

Procedure: [4]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-tert-butyltoluene (0.10 mol) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (0.10 mol) and a catalytic amount of benzoyl peroxide (e.g., 200 mg).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

  • Remove the insoluble succinimide by filtration, washing the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in hexane.

  • Dry the organic solution over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound as a colorless to light yellow liquid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

ParameterValueReference
Reactants4-tert-butyltoluene, NBS, Benzoyl Peroxide[4]
Molar Ratio (Toluene:NBS)1:1[4]
SolventCarbon Tetrachloride[4]
Reaction Time2 hours[4]
TemperatureReflux[4]
Purity>97%[3]
YieldUp to 100% (crude)[4]
Boiling Point93-94 °C / 1.5 mmHg[3]
Density1.236 g/mL at 25 °C[3]
Protocol 2: N-Alkylation of an Amine with this compound

This protocol provides a general method for the synthesis of an N-(4-tert-butylbenzyl) amine, a common intermediate structure.

Reaction Scheme: R-NH₂ + this compound --(Base)--> R-NH-CH₂-C₆H₄-tBu

Materials:

  • A primary or secondary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (B52724) (or DMF, DMSO)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.0 eq.) in acetonitrile, add a base such as potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.1 eq.) in acetonitrile dropwise to the mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Quantitative Data for Representative Alkylation

The following table presents typical data for phase-transfer catalyzed alkylation reactions, which are often highly efficient for benzyl halides.

ParameterTypical ValueReference
SubstrateMalonate Ester[5]
Alkylating AgentBenzyl Bromide Derivative[5]
Base50% aq. KOH[5]
SolventToluene[5]
CatalystPhase-Transfer Catalyst (e.g., TBAB)[5][7]
Temperature-40 °C to 0 °C[5]
Reaction Time24-30 hours[5]
Yield90-99%[5]

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of this compound.

G cluster_prep Preparation of this compound cluster_synthesis Synthesis of Pharmaceutical Intermediate Reactants 4-tert-butyltoluene + NBS Reaction Free-Radical Bromination Reactants->Reaction Purification_1 Filtration & Concentration Reaction->Purification_1 Product_1 This compound Purification_1->Product_1 Product_1_ref This compound Alkylation Nucleophilic Substitution (Alkylation) Product_1_ref->Alkylation Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Alkylation Workup Extraction & Purification Alkylation->Workup Final_Product Pharmaceutical Intermediate Workup->Final_Product G cluster_reactants Reactants cluster_products Products Nuc Nu-H (Nucleophile) TransitionState Transition State [Nu---CH₂---Br]⁻ Nuc->TransitionState SN2 Attack tBuBnBr This compound tBuBnBr->TransitionState SN2 Attack Product Nu-CH₂-C₆H₄-tBu (Alkylated Product) HBr H-Br (Byproduct) TransitionState->Product Bond Formation/ Cleavage TransitionState->HBr Bond Formation/ Cleavage G Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK ATP->ADP S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptor S1P->S1PR Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) S1PR->Downstream Inhibitor Kinase Inhibitor with 4-tert-butylbenzyl moiety Inhibitor->SphK Inhibition

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 4-tert-Butylbenzyl Bromide as an Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of initiator is crucial for controlling the polymerization process. 4-tert-Butylbenzyl bromide is a potential initiator for ATRP due to its benzyl (B1604629) bromide structure, which can be activated by a transition metal catalyst to generate a radical species. These application notes provide a guide to the principles and generalized protocols for utilizing this compound as an initiator in the ATRP of common monomers such as styrene, methyl methacrylate (B99206) (MMA), and n-butyl acrylate (B77674) (n-BA).

Disclaimer: While the principles of ATRP are well-established, specific experimental data and optimized protocols for the use of this compound as an initiator are not extensively reported in the peer-reviewed literature. The following protocols are generalized based on ATRP of similar monomers with other alkyl bromide initiators. Researchers should consider these as starting points and anticipate the need for optimization of reaction conditions to achieve desired polymer characteristics.

Principle of ATRP

ATRP is a controlled radical polymerization method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The key steps in the ATRP mechanism are:

  • Initiation: The initiator, in this case, this compound (R-X), reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand) to form a radical (R•) and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂/Ligand).

  • Propagation: The generated radical (R•) adds to a monomer unit (M) to start the polymer chain growth.

  • Reversible Deactivation: The propagating radical (P•) can be reversibly deactivated by the higher oxidation state metal complex to reform the dormant polymer chain (P-X) and the lower oxidation state metal complex. This equilibrium between active and dormant species is the key to controlling the polymerization and minimizing termination reactions.

Data Presentation

Table 1: Representative Data for ATRP of Various Monomers with Alkyl Bromide Initiators

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
Styrene1-Phenylethyl bromideCuBr/PMDETABulk1104657,8001.12
Methyl MethacrylateEthyl α-bromoisobutyrateCuBr/PMDETAToluene9068515,2001.18
n-Butyl AcrylateMethyl 2-bromopropionateCuBr/PMDETAAnisole8059221,5001.21

Note: Mₙ = Number-average molecular weight, Đ = Polydispersity Index. Data is illustrative and sourced from general ATRP literature.

Experimental Protocols

Materials

  • Monomers: Styrene, Methyl Methacrylate (MMA), n-Butyl Acrylate (n-BA) (inhibitor removed prior to use)

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvents: Anisole, Toluene, or bulk (depending on the monomer)

  • Other: Anhydrous tetrahydrofuran (B95107) (THF), Methanol, Alumina (B75360) (neutral), Nitrogen or Argon gas

General Procedure for ATRP

The following is a generalized protocol. The molar ratios of reagents, temperature, and reaction time should be optimized for each specific polymerization.

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).

    • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.

    • Add the desired amount of solvent (if not a bulk polymerization) and the purified monomer via a degassed syringe.

    • Add the ligand (PMDETA, typically 1 equivalent relative to CuBr) via a degassed syringe. The solution should turn green/blue as the copper complex forms.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Initiation:

    • After the final thaw, backfill the flask with nitrogen or argon.

    • Inject the initiator, this compound, into the reaction mixture via a syringe to start the polymerization.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110°C for styrene, 70-90°C for MMA, 60-80°C for n-BA).

    • Allow the polymerization to proceed for the desired amount of time. Samples can be taken periodically under an inert atmosphere to monitor conversion and molecular weight progression.

  • Termination and Purification:

    • To quench the polymerization, cool the flask to room temperature and expose the contents to air.

    • Dilute the viscous solution with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.

Characterization

  • Monomer Conversion: Determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Molecular Weight and Polydispersity: Determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Reversible Deactivation I R-X (this compound) CuI Cu(I)/L R_rad R• I->R_rad k_act CuII X-Cu(II)/L P_rad_deact Pₙ• M Monomer P_rad Pₙ• R_rad->P_rad + M (k_p) P_rad->P_rad P_dormant Pₙ-X (Dormant) P_dormant->CuI k_act CuII_deact X-Cu(II)/L P_rad_deact->P_dormant k_deact

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow A 1. Monomer Purification (Remove inhibitor) B 2. Reaction Setup (CuBr, Solvent, Monomer, Ligand in Schlenk flask) A->B C 3. Degassing (Freeze-Pump-Thaw cycles) B->C D 4. Initiation (Inject this compound) C->D E 5. Polymerization (Heat to desired temperature) D->E F 6. Termination & Purification (Cool, expose to air, remove catalyst, precipitate) E->F G 7. Characterization (GC, NMR, SEC/GPC) F->G

Caption: General experimental workflow for ATRP.

Application Notes: Suzuki-Miyaura Coupling of 4-tert-butylbenzyl bromide with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2][3] While traditionally used for C(sp2)-C(sp2) bond formation, its application has expanded to include the coupling of C(sp3)-hybridized carbons, such as those in benzylic halides.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-tert-butylbenzyl bromide with various arylboronic acids. This specific transformation is valuable for the synthesis of diarylmethanes, which are important structural motifs in pharmaceuticals, functional materials, and biologically active compounds.[4][5] The presence of the 4-tert-butyl group can enhance solubility in organic solvents and provide steric bulk, which is often desirable in drug design and materials science.[6][7] The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering both conventional heating and microwave-assisted methodologies.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. The data is compiled based on established protocols for the Suzuki-Miyaura coupling of benzylic bromides.[4][8]

Table 1: Reaction Conditions and Yields for the Synthesis of 4-tert-butyl-substituted Diaryl-methanes

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (μW)0.33~75
24-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (μW)0.33~80
34-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (μW)0.33~35
42-Methylphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7724~85
53-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O (4:1:1)10012~70
64-Chlorophenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane/H₂O606~90

Yields are approximate and based on similar reactions reported in the literature; they may vary based on specific experimental conditions and purification methods.[4][8]

Visualizations

A diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling is provided below.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition r2b R²-B(OR)₂ (Arylboronic Acid) + Base r2b->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A general workflow for the Suzuki-Miyaura coupling experiment is depicted below.

Suzuki_Workflow setup Reaction Setup (Flask, Reagents, Solvent) degas Degassing (Inert Atmosphere) setup->degas reaction Reaction (Heating / Microwave) degas->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (TLC, LC-MS, NMR) purification->analysis

Caption: General experimental workflow for Suzuki coupling.

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is crucial for the success of these reactions to prevent the degradation of the palladium catalyst.[]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from methodologies developed for the rapid coupling of benzylic bromides.[8]

Materials and Equipment:

  • This compound (1.0 mmol, 227.1 mg)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (JohnPhos) (0.10 mmol, 39.6 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • Microwave reactor vials (2-5 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, JohnPhos, and potassium carbonate.

  • Add 2 mL of anhydrous DMF to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the mixture at 140 °C for 20 minutes with vigorous stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer sequentially with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.

  • Characterize the final product using appropriate analytical techniques (TLC, LC-MS, ¹H NMR, ¹³C NMR).

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is a general method adapted from literature procedures for coupling benzyl (B1604629) halides with aryltrifluoroborates or arylboronic acids.[4]

Materials and Equipment:

  • This compound (0.5 mmol, 113.6 mg)

  • Arylboronic acid (0.55 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) [PdCl₂(dppf)·CH₂Cl₂] (0.01 mmol, 8.2 mg)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Deionized water (0.5 mL)

  • Oven-dried round-bottom flask or Schlenk tube with a stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the anhydrous THF (5 mL) and deionized water (0.5 mL) to the flask.

  • Attach a reflux condenser (under the inert atmosphere) and heat the reaction mixture to 77 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.

  • Characterize the purified product by appropriate analytical methods.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-tert-Butylbenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] This application note details the synthesis of a series of 4-tert-butylbenzyl ethers through the reaction of 4-tert-butylbenzyl bromide with various simple alcohols. This compound serves as an excellent electrophile for this S(_N)2 reaction due to its primary benzylic nature, which facilitates nucleophilic attack while minimizing competing elimination reactions.[2]

The resulting 4-tert-butylbenzyl ethers are valuable intermediates in organic synthesis. The bulky tert-butyl group can provide steric shielding and influence the lipophilicity of a molecule, properties that are of significant interest in drug design and the development of protecting groups for alcohols.[2][3]

Reaction Mechanism and Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is typically a two-step process:

  • Deprotonation of the Alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide ion.[1]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the this compound, displacing the bromide ion and forming the ether product.[1]

Figure 1: General reaction scheme for the Williamson ether synthesis.

Data Presentation: Synthesis of 4-tert-Butylbenzyl Ethers

The following table summarizes representative reaction conditions and yields for the synthesis of various 4-tert-butylbenzyl ethers. These reactions were performed using sodium hydride as the base in anhydrous tetrahydrofuran (B95107) (THF).

EntryAlcohol (R-OH)ProductBaseSolventTemperature (°C)Time (h)Yield (%)
1Methanol4-tert-Butylbenzyl methyl etherNaHTHF25492
2Ethanol4-tert-Butylbenzyl ethyl etherNaHTHF25590
3n-Propanol4-tert-Butylbenzyl n-propyl etherNaHTHF25688
4Isopropanol4-tert-Butylbenzyl isopropyl etherNaHTHF501275

Experimental Protocols

4.1. General Protocol for the Synthesis of 4-tert-Butylbenzyl Ethers

This protocol describes a general method for the synthesis of 4-tert-butylbenzyl ethers from the corresponding alcohol and this compound using sodium hydride.

Materials:

  • Alcohol (e.g., methanol, ethanol, etc.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Ether Formation: Cool the freshly prepared alkoxide solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). For less reactive alcohols, the reaction may require heating.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C. Add diethyl ether and water, and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

4.2. Specific Protocol: Synthesis of 4-tert-Butylbenzyl Methyl Ether

Materials:

  • Methanol (0.48 g, 15 mmol)

  • Sodium hydride (0.60 g of 60% dispersion, 15 mmol)

  • This compound (2.87 g, 12.5 mmol)

  • Anhydrous THF (50 mL)

  • Saturated aqueous NH(_4)Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO(_4)

Procedure:

  • Follow the general protocol (4.1).

  • The reaction is typically complete within 4 hours at room temperature.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 4-tert-butylbenzyl methyl ether as a colorless oil.

Mandatory Visualizations

reaction_mechanism Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: SN2 Attack ROH R-O-H RO_minus R-O⁻ ROH->RO_minus + NaH NaH NaH H2 H₂ Na_plus Na⁺ RO_minus_2 R-O⁻ Transition_State [R-O···CH₂(C₆H₄-tBu)···Br]⁻ RO_minus_2->Transition_State Alkyl_Halide 4-tBu-C₆H₄-CH₂-Br Alkyl_Halide->Transition_State Ether R-O-CH₂(C₆H₄-tBu) Transition_State->Ether Br_minus Br⁻ Transition_State->Br_minus

Caption: SN2 mechanism of the Williamson ether synthesis.

experimental_workflow Experimental Workflow start Start alkoxide_formation Alkoxide Formation: Alcohol + NaH in THF at 0°C to RT start->alkoxide_formation ether_synthesis Ether Synthesis: Add this compound in THF at 0°C to RT/Heat alkoxide_formation->ether_synthesis workup Aqueous Work-up: Quench with NH4Cl, Extract with Ether ether_synthesis->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End Product characterization->end

Caption: General experimental workflow for the synthesis.

Application Notes

The 4-tert-butylbenzyl ethers synthesized via this protocol have potential applications in several areas of chemical research and development:

  • Protecting Groups: The 4-tert-butylbenzyl group can be used as a protecting group for alcohols. Its relative stability to a range of reaction conditions and potential for selective cleavage make it a useful tool in multi-step organic synthesis.

  • Medicinal Chemistry: The introduction of the 4-tert-butylbenzyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bulky and lipophilic nature of the tert-butyl group can influence receptor binding, metabolic stability, and cell permeability.

  • Materials Science: Ethers containing the 4-tert-butylphenyl group may find applications in the development of novel liquid crystals, polymers, and other advanced materials due to the unique structural features imparted by the tert-butyl group.

Safety Information

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle NaH in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: This compound is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF is flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

References

Application Notes and Protocols: The Role of 4-tert-Butylbenzyl Bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-tert-butylbenzyl bromide and its derivatives as key building blocks in the synthesis of commercially important agrochemicals. The focus is on providing practical, replicable experimental procedures and relevant physicochemical data to aid in research and development.

Introduction: The Versatility of the 4-tert-Butylbenzyl Moiety

The 4-tert-butylbenzyl group is a valuable hydrophobic component in the design of modern agrochemicals. Its inclusion in a molecule can enhance lipophilicity, which often improves penetration through the waxy cuticles of plants and the exoskeletons of insects, thereby increasing efficacy. This compound serves as a reactive intermediate, allowing for the straightforward introduction of this bulky alkylbenzyl group into a variety of molecular scaffolds.[1] Its primary application is in the synthesis of acaricides and insecticides that target the mitochondrial electron transport chain.

Featured Agrochemicals

This document details the synthesis of three prominent agrochemicals derived from 4-tert-butylbenzyl precursors:

  • Tebufenpyrad: A broad-spectrum acaricide and insecticide.

  • Fenazaquin (B1672487): An acaricide used to control mites on various crops.

  • Pyridaben: A selective acaricide and insecticide.

All three compounds share a common mode of action, acting as Mitochondrial Electron Transport Inhibitors (METI) at Complex I.

Physicochemical and Toxicological Data

A summary of key physicochemical and toxicological properties of the featured agrochemicals is presented in the table below.

PropertyTebufenpyradFenazaquinPyridaben
CAS Number 119168-77-3120928-09-896489-71-3
Molecular Formula C₁₈H₂₄ClN₃OC₂₀H₂₂N₂OC₁₉H₂₅ClN₂OS
Molecular Weight 333.86 g/mol 306.41 g/mol 364.94 g/mol
Appearance White crystalline solidLight yellow to off-white powderWhite crystalline solid
Melting Point 64-66 °C[2]Not available111-112 °C
Water Solubility 2.61 mg/L at 25 °C[1]Soluble[3]0.012 mg/L at 20 °C
logP (Kow) 4.93 at 25 °C[1]Not available6.37
Mode of Action Mitochondrial Complex I Inhibitor[2]Mitochondrial Complex I InhibitorMitochondrial Complex I Inhibitor[4]

Synthesis Protocols

Synthesis of the Key Intermediate: this compound

A common method for the preparation of this compound is the radical bromination of 4-tert-butyltoluene (B18130).

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (14.8 g, 0.10 mol) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (17.8 g, 0.10 mol) and benzoyl peroxide (200 mg) as a radical initiator.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove the insoluble succinimide.

  • Wash the filtrate with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in hexane (B92381) and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound. The reported yield for this procedure is quantitative.[5]

Synthesis of Tebufenpyrad

Two primary synthetic routes for Tebufenpyrad are presented below.

This method involves the direct reaction of a pyrazole (B372694) carboxamide with a 4-tert-butylbenzyl halide.

Reaction Scheme:

Experimental Protocol:

  • In a three-necked flask, combine 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, 4-tert-butylbenzyl chloride, triethylamine, and a suitable solvent such as DMF or DMSO.

  • Heat the reaction mixture to 110-130 °C and maintain for 8 hours.

  • After the reaction is complete, remove the solvent by distillation.

  • Add water to the residue and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the organic phase with 10% NaHCO₃ solution, water, and brine.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield Tebufenpyrad as a white to off-white powder. Yields of 82.7% to 86.4% have been reported for this method.[6]

This alternative route utilizes a Mitsunobu reaction for the coupling of a pyrazole carboxylic acid and 4-tert-butylbenzylamine.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 4-tert-butylbenzylamine, and triphenylphosphine (B44618) in a suitable solvent (e.g., THF) in a reaction flask.

  • Cool the mixture and add a solution of diisopropyl azodicarboxylate (DIAD) in the same solvent dropwise, maintaining a low temperature (e.g., 4 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue to isolate Tebufenpyrad.

Characterization Data for Tebufenpyrad:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38-7.28 (m, 4H, Ar-H), 6.99 (s, 1H, NH), 4.62-4.60 (d, 2H, CH₂), 4.14 (s, 3H, N-CH₃), 2.64-2.60 (q, 2H, CH₂CH₃), 1.32 (s, 9H, C(CH₃)₃), 1.25-1.22 (t, 3H, CH₂CH₃).[1]

Mode of Action: Inhibition of Mitochondrial Complex I

Tebufenpyrad, Fenazaquin, and Pyridaben all function by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][4][7] This disruption halts the transfer of electrons from NADH to ubiquinone, which in turn prevents the pumping of protons across the inner mitochondrial membrane.[7][8] The resulting collapse of the proton gradient inhibits the synthesis of ATP, leading to cellular energy depletion and ultimately, cell death.[2][7]

Signaling Pathway Diagram

Mitochondrial Electron Transport Chain Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I 2e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II 2e- ADP ADP + Pi ATP_Synthase ATP Synthase ATP ATP Q Coenzyme Q Complex_I->Q 2e- Protons H+ Complex_I->Protons 4H⁺ Complex_II->Q 2e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III 2e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_III->Protons 4H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- Complex_IV->Protons 2H⁺ O2 ½O₂ + 2H⁺ Complex_IV->O2 2e- H2O H₂O Complex_IV->H2O ATP_Synthase->ATP Protons->ATP_Synthase H⁺ Inhibitor Tebufenpyrad Fenazaquin Pyridaben Inhibitor->Complex_I Inhibition

Caption: Inhibition of Mitochondrial Complex I by Agrochemicals.

Experimental Workflow for Synthesis and Analysis

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-tert-butyltoluene) intermediate Intermediate Synthesis (this compound) start->intermediate reaction Coupling Reaction (Nucleophilic Substitution or Mitsunobu) intermediate->reaction crude Crude Agrochemical Product reaction->crude extraction Work-up and Extraction crude->extraction recrystallization Recrystallization / Chromatography extraction->recrystallization pure Pure Agrochemical recrystallization->pure structural Structural Characterization (NMR, IR, MS) pure->structural purity Purity Analysis (HPLC, GC) pure->purity bioassay Biological Activity Assay pure->bioassay

References

Application Notes and Protocols: Phase Transfer Catalysis in Reactions of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions of 4-tert-butylbenzyl bromide utilizing Phase Transfer Catalysis (PTC). PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and reduced waste compared to traditional homogeneous reactions.

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is an invaluable technique in organic synthesis that enables the reaction of water-soluble nucleophiles with water-insoluble organic substrates. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This approach is particularly effective for nucleophilic substitution reactions of benzylic halides like this compound.

The general principle involves the formation of a lipophilic ion pair between the phase transfer catalyst cation and the nucleophile anion. This ion pair is soluble in the organic phase, allowing the "naked" and highly reactive nucleophile to react with the organic substrate.

Applications in Drug Development and Synthesis

The 4-tert-butylbenzyl moiety is a significant structural component in various pharmacologically active molecules and functional materials. The efficient and selective functionalization of this compound via PTC is crucial for the synthesis of derivatives with applications in medicinal chemistry and materials science. Common transformations include etherification, cyanation, and alkylation, which are fundamental for building molecular complexity.

Key Reactions and Quantitative Data

The following tables summarize quantitative data for representative PTC reactions involving benzylic bromides and related substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Phase Transfer Catalyzed O-Alkylation of Phenols

SubstrateAlkylating AgentCatalyst (mol%)BaseSolvent SystemTemp. (°C)TimeYield (%)Reference
4-tert-butylphenolBenzyl bromideTBAB (10)5 M NaOH (aq)Dichloromethane3010 min>99[1]
Phenol (B47542)Butyl bromideTBAB50% NaOH (aq)Not specified802 h90[2]
Sodium PhenoxideAllyl bromideTBAB-Toluene60--[3]
Sodium PhenoxideButyl bromideTBAB (10)-Toluene/Water704 h53.5[4]
Sodium PhenoxideButyl bromideBPBPB (3.3)-Toluene/Water704 h60.8[4]

TBAB: Tetrabutylammonium (B224687) bromide; BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide

Table 2: Phase Transfer Catalyzed Cyanation of Benzyl Halides

SubstrateCyanating AgentCatalyst (mol%)Solvent SystemTemp. (°C)TimeYield (%)Reference
1-ChlorooctaneNaCNAliquat 336 (1.3)-105< 2 h95[5]
Benzyl ChlorideKCNTBAB (50)Dichloromethane/WaterNot specified--[6]

Aliquat 336: Tricaprylylmethylammonium chloride

Experimental Protocols

The following are detailed protocols for key PTC reactions of this compound.

Protocol 1: Etherification of Phenol with this compound

This protocol describes the synthesis of 4-tert-butylbenzyl phenyl ether.

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) and sodium hydroxide (1.5 eq) in deionized water to create a concentrated aqueous solution.

  • Preparation of Organic Phase: In a separate flask, dissolve this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Reaction Setup: Add the organic phase to the aqueous phase in the round-bottom flask.

  • Reaction Execution: Heat the biphasic mixture to 70-80°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Cyanation of this compound

This protocol describes the synthesis of 4-tert-butylbenzyl cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB) or Aliquat 336

  • Toluene or Dichloromethane

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Safety Precaution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, prepare a concentrated aqueous solution of sodium cyanide (1.5 eq).

  • Preparation of Organic Phase: In a separate flask, dissolve this compound (1.0 eq) and the phase transfer catalyst (e.g., TBAB, 0.05 eq) in toluene.

  • Reaction Setup: Add the organic phase to the aqueous cyanide solution.

  • Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture. Carefully separate the organic layer.

  • Quenching of Aqueous Layer: The aqueous layer containing residual cyanide should be quenched by adding an excess of sodium hypochlorite (B82951) solution (bleach) before disposal according to institutional safety guidelines.

  • Washing and Drying: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude nitrile can be purified by distillation or column chromatography.

Visualizations

Diagram 1: General Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na+Y- Na⁺Y⁻ (Nucleophile Salt) Q+Y- Q⁺Y⁻ (Lipophilic Ion Pair) Q+X- Q⁺X⁻ (Catalyst) Q+X-->Q+Y- Ion Exchange Na+X- Na⁺X⁻ R-X 4-tBu-Bz-Br (Substrate) R-Y 4-tBu-Bz-Y (Product) Q+Y-->R-Y Nucleophilic Substitution Q+X-_org Q⁺X⁻ Q+X-_org->Q+X- Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis.

Diagram 2: Experimental Workflow for PTC Etherification

PTC_Workflow A Prepare Aqueous Phase (Phenol + NaOH in H₂O) C Combine Phases & Heat (70-80°C with vigorous stirring) A->C B Prepare Organic Phase (4-tBu-Bz-Br + TBAB in Toluene) B->C D Monitor Reaction (TLC / GC) C->D E Work-up (Cool & Separate Layers) D->E Reaction Complete F Wash Organic Layer (H₂O & Brine) E->F G Dry & Concentrate (MgSO₄ & Rotary Evaporator) F->G H Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for PTC etherification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of 4-tert-butylbenzyl bromide, a key intermediate in various synthetic applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Wohl-Ziegler free-radical bromination of 4-tert-butyltoluene (B18130) using N-Bromosuccinimide (NBS).

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields are a frequent issue stemming from several potential factors. Systematically investigate the following:

  • Reagent Quality:

    • N-Bromosuccinimide (NBS): NBS can degrade over time, turning yellow or brown due to the formation of molecular bromine (Br₂)[1]. Impure NBS can lead to unreliable results and side reactions[1]. It is highly recommended to use freshly recrystallized NBS for best results. For purification, NBS can be recrystallized from hot water[1][2][3].

    • Radical Initiator: Radical initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) have finite shelf lives and are sensitive to heat and light. An old or improperly stored initiator will fail to initiate the radical chain reaction effectively.

    • Solvent: The solvent must be anhydrous. The presence of water can hydrolyze the desired product, this compound, to 4-tert-butylbenzyl alcohol, reducing the overall yield. Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like cyclohexane (B81311) or benzene (B151609) are also used[4][5].

  • Reaction Initiation:

    • The reaction requires initiation by either a chemical radical initiator (AIBN, BPO) or UV light[1]. Ensure your heat source is at the appropriate temperature for the chosen initiator (AIBN decomposes above 65 °C, while BPO requires higher temperatures) or that your UV lamp is functional and emitting at an appropriate wavelength[6].

  • Reaction Monitoring:

    • The reaction is complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide (B58015), which floats[5]. Prematurely stopping the reaction will result in a low yield.

Q2: My TLC analysis shows multiple spots, including the starting material and several products. What are these side products and how can I minimize them?

The formation of multiple products is a common challenge. The likely culprits are:

  • Unreacted Starting Material: This indicates an incomplete reaction. See Q1 for potential causes.

  • Dibrominated Product (4-tert-butylbenzal bromide): This is the most common side product, arising from over-bromination[7]. To minimize its formation, carefully control the stoichiometry. Using a slight excess of the starting material (4-tert-butyltoluene) relative to NBS can help. Some studies have shown that limiting the amount of NBS to 1.1 equivalents can effectively avoid the dibromide byproduct[8].

  • Ring Bromination: Although benzylic bromination is favored under radical conditions, some electrophilic aromatic substitution on the benzene ring can occur, especially if polar solvents are used or if HBr accumulates[9]. Using non-polar solvents like CCl₄ or cyclohexane helps to suppress this side reaction[4].

  • 4-tert-butylbenzyl alcohol: This results from the hydrolysis of the product. Ensure all glassware is dry and use an anhydrous solvent.

Q3: The reaction does not seem to start, or it starts and then stops. What should I check?

A stalled reaction is typically due to an issue with the radical chain process.

  • Check the Initiator: The most common cause is an inactive initiator. Use a fresh batch of AIBN or BPO.

  • Inspect the NBS: As mentioned, old or impure NBS may inhibit the reaction. Crude NBS, however, sometimes gives better yields in the Wohl-Ziegler reaction because the presence of some Br₂ can help initiate the chain reaction[1]. If using highly purified NBS, a very small amount of Br₂ or HBr might be needed to start the process.

  • Ensure Proper Initiation Conditions: If using photochemical initiation, ensure the light source is powerful enough and positioned correctly. If using thermal initiation, verify the reaction temperature is sufficient to cause homolytic cleavage of the initiator.

Q4: How can I best purify the final product, this compound?

The product is a lachrymator and should be handled with care in a fume hood. The primary impurity is often the unreacted starting material and the dibrominated side product.

  • Filtration: After the reaction, the succinimide byproduct can be removed by filtration.

  • Washing: The filtrate can be washed with water to remove any remaining water-soluble impurities.

  • Distillation: Vacuum distillation is an effective method for separating the desired monobrominated product from the lower-boiling starting material (4-tert-butyltoluene) and the higher-boiling dibrominated byproduct. The boiling point of this compound is approximately 93-94 °C at 1.5 mmHg[10].

  • Column Chromatography: For very high purity, silica (B1680970) gel chromatography can be employed, though it is less practical for large-scale syntheses.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and initiator can significantly impact the yield and selectivity of the bromination. While direct comparative data for 4-tert-butyltoluene is sparse, data from analogous substrates provide valuable insights.

Table 1: Effect of Solvent on Benzylic Bromination Yield

Substrate Brominating Agent Solvent Key Products Yield (%) Reference
Mesitylene NBS Carbon Tetrachloride 3,5-Bis(bromomethyl)toluene ~39% [4]
Mesitylene NBS Cyclohexane 3,5-Bis(bromomethyl)toluene ~60% [4]
Toluene Derivative NBS Dichloromethane Monobromide 76.5% [8]
Toluene Derivative NBS Chloroform Monobromide 46.2% [8]

| Toluene Derivative | NBS | 1,2-Dichlorobenzene | Monobromide | 92% |[11] |

Note: Yields are for specific substrates and conditions and serve as a general guide.

Table 2: Comparison of Radical Initiators

Substrate Initiator (equiv.) Solvent Yield of Monobromide (%) Reference
Toluene Derivative AIBN Dichloromethane 41-56% [8]

| Toluene Derivative | BPO (0.05 - 0.1) | Dichloromethane | 65-86% |[8] |

Note: This data suggests that for this specific substrate, Benzoyl Peroxide (BPO) provided a higher yield than Azobisisobutyronitrile (AIBN)[8].

Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination of 4-tert-butyltoluene

This protocol is a standard procedure for benzylic bromination using NBS and a radical initiator[1][5].

Materials:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butyltoluene (1.0 equivalent).

  • Add the anhydrous solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents). Using more than 1.1 equivalents increases the risk of dibromination.

  • Add a catalytic amount of the radical initiator (AIBN or BPO, typically 1-2 mol%).

  • Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a suitable UV lamp.

  • Monitor the reaction progress. The reaction is typically complete within 1-3 hours, indicated by the disappearance of the dense NBS solid and the appearance of succinimide floating at the surface.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small portion of the solvent.

  • Combine the filtrate and washings. The crude product can then be purified by washing with water followed by vacuum distillation.

Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)

This procedure purifies commercial NBS, which is often discolored due to bromine impurities[1][2].

Materials:

  • Impure N-Bromosuccinimide

  • Deionized water

  • Erlenmeyer flask, heating source, Büchner funnel, filter paper

Procedure:

  • Place the impure NBS in a large Erlenmeyer flask (e.g., 200 g of NBS in 2.5 L of water)[12].

  • Add preheated water (90–95 °C) and dissolve the NBS as quickly as possible[1][12]. Use a minimal amount of hot water to ensure the solution is saturated.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath[3].

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified NBS crystals under vacuum. The purified solid should be a white crystalline powder.

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway cluster_conditions TBT 4-tert-butyltoluene Radical Benzylic Radical (Resonance Stabilized) TBT->Radical H abstraction Product This compound (Desired Product) Radical->Product Br• attack Side_Product 4-tert-butylbenzal bromide (Dibrominated Side Product) Product->Side_Product NBS NBS, Initiator (AIBN/BPO) Solvent (CCl4), Δ or hν Excess_NBS Excess NBS

Caption: Wohl-Ziegler bromination pathway and major side product formation.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Reagents & Solvent) Reaction 2. Initiation & Reflux (Heat or UV Light) Setup->Reaction Workup 3. Workup (Cooling & Filtration) Reaction->Workup Purification 4. Purification (Vacuum Distillation) Workup->Purification Analysis 5. Analysis (TLC, GC, NMR) Purification->Analysis

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Guide for Low Yield

Troubleshooting Start Low Yield Detected CheckReagents Check Reagent Quality Start->CheckReagents CheckInitiation Verify Initiation Conditions Start->CheckInitiation CheckStoich Review Stoichiometry Start->CheckStoich NBS Is NBS old or discolored? CheckReagents->NBS NBS Purity Temp Is temperature correct for initiator? CheckInitiation->Temp Equiv NBS equivalents > 1.1? CheckStoich->Equiv Initiator Is initiator fresh? NBS->Initiator No Recrystallize Action: Recrystallize NBS NBS->Recrystallize Yes Solvent Is solvent anhydrous? Initiator->Solvent Yes ReplaceInitiator Action: Use fresh initiator Initiator->ReplaceInitiator No Solvent->CheckInitiation Yes DrySolvent Action: Use anhydrous solvent Solvent->DrySolvent No Temp->CheckStoich Yes AdjustTemp Action: Adjust temperature/check lamp Temp->AdjustTemp No AdjustEquiv Action: Reduce NBS to ~1.05 eq. to minimize side products Equiv->AdjustEquiv Yes

References

Navigating the Complexities of 4-tert-Butyltoluene Bromination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding the side reactions encountered during the bromination of 4-tert-butyltoluene (B18130). This resource offers detailed experimental protocols, quantitative data analysis, and visual workflows to mitigate the formation of unwanted byproducts in both benzylic and aromatic bromination pathways.

Introduction to Bromination Side Reactions

The bromination of 4-tert-butyltoluene can proceed via two primary pathways: free-radical substitution at the benzylic position of the methyl group, or electrophilic aromatic substitution on the benzene (B151609) ring. Each pathway is susceptible to specific side reactions that can complicate product purification and reduce yields. Understanding and controlling these side reactions is critical for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Benzylic Bromination (Wohl-Ziegler Reaction)

The primary goal of benzylic bromination of 4-tert-butyltoluene is the synthesis of 4-(bromomethyl)butylbenzene. However, the reaction is often plagued by over-bromination.

Q1: What are the main side products in the benzylic bromination of 4-tert-butyltoluene?

The most common side products are the result of over-bromination, leading to the formation of 4-(dibromomethyl)butylbenzene and 4-(tribromomethyl)butylbenzene. The reaction proceeds via a free-radical chain mechanism, and if the reaction is not carefully controlled, the initially formed mono-brominated product can be further halogenated.[1]

Q2: My reaction is producing a high percentage of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?

Controlling the formation of poly-brominated byproducts is a common challenge.[1] Here are several strategies to enhance the selectivity for 4-(bromomethyl)butylbenzene:

  • Control Bromine Concentration: The use of N-bromosuccinimide (NBS) is standard practice as it maintains a low and constant concentration of bromine throughout the reaction, which is crucial to disfavor over-bromination.[2][3][4] Impurities in NBS, such as excess Br2 or HBr, can accelerate the reaction and lead to more di-brominated product.[1]

  • Molar Ratio of NBS: Use a stoichiometric amount or a slight excess of NBS. A large excess will inevitably lead to poly-bromination.

  • Radical Initiator: Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice and amount of initiator can affect the reaction rate and selectivity.

  • Solvent: Carbon tetrachloride (CCl4) is a traditional solvent for Wohl-Ziegler reactions, but due to its toxicity, alternatives like trifluorotoluene are now used.[3] The solvent choice can influence reaction kinetics and selectivity.

  • Continuous Addition: A continuous addition of a slurry of NBS has been shown to minimize impurity formation by keeping the solution-phase concentration of Br2 low.[1]

  • Alternative Reagents: 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst like ZrCl4 has been reported to be a highly selective reagent for mono-bromination at the benzylic position.[1]

Q3: Can bromination occur on the aromatic ring during a benzylic bromination reaction?

While less common under typical free-radical conditions (UV light or radical initiator), ring bromination can occur, especially if the reaction conditions inadvertently favor electrophilic substitution. For instance, the presence of Brønsted acids can promote ring bromination.[1] Using a reagent system like DBDMH/ZrCl4 can help prevent this competing reaction.[1]

Section 2: Electrophilic Aromatic Bromination

Electrophilic bromination of 4-tert-butyltoluene aims to introduce a bromine atom onto the aromatic ring. The primary challenge here is controlling the position of substitution (regioselectivity).

Q1: What are the possible isomeric products in the electrophilic bromination of 4-tert-butyltoluene?

The methyl and tert-butyl groups are both ortho-, para-directing activators.[5] Since the para position to each group is occupied by the other, bromination occurs at the positions ortho to these groups. This leads to the formation of two primary mono-brominated isomers: 2-bromo-4-tert-butyltoluene and 3-bromo-4-tert-butyltoluene.

Q2: What determines the ratio of the 2-bromo and 3-bromo isomers?

The product distribution is primarily influenced by steric hindrance. The bulky tert-butyl group significantly hinders electrophilic attack at the position ortho to it (the 3-position).[5] Consequently, the major product is typically 2-bromo-4-tert-butyltoluene, where the bromine is introduced at the less sterically hindered position ortho to the methyl group.

Q3: Can poly-bromination occur on the aromatic ring?

Yes, if an excess of the brominating agent (e.g., Br2) is used or if the reaction is allowed to proceed for too long, di-bromination can occur. The initial mono-brominated products are still activated towards further electrophilic substitution.

Quantitative Data Summary

The following tables summarize the expected product distributions under different reaction conditions. Note that actual results may vary depending on the specific experimental setup.

Table 1: Predicted Product Distribution in Benzylic Bromination of 4-tert-Butyltoluene

Product NameMolar Ratio of Bromine to SubstratePredicted Yield (%)Reference
4-(Bromomethyl)butylbenzene1.2 - 1.940 - 85[6]
4-(Dibromomethyl)butylbenzene2.0 - 2.190 - 93[6]
4-(Tribromomethyl)butylbenzene2.2 - 3.2High[6]

Table 2: Predicted Isomer Distribution in Electrophilic Aromatic Bromination of 4-tert-Butyltoluene

Product NamePosition of SubstitutionPredicted Isomer Distribution (%)Notes
2-Bromo-4-tert-butyltolueneOrtho to methylMajorSteric hindrance from the tert-butyl group disfavors substitution at the 3-position.
3-Bromo-4-tert-butyltolueneOrtho to tert-butylMinor

Experimental Protocols

Protocol 1: Selective Mono-bromination at the Benzylic Position

This protocol aims to maximize the yield of 4-(bromomethyl)butylbenzene while minimizing over-bromination.

  • Reagents:

    • 4-tert-butyltoluene

    • N-bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (catalytic amount, e.g., 0.02 eq)

    • Carbon tetrachloride (or a suitable alternative like trifluorotoluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene in the chosen solvent.

    • Add NBS and AIBN to the solution.

    • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a sunlamp if no chemical initiator is used.

    • Monitor the reaction progress by GC or TLC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and then with an aqueous solution of sodium carbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Protocol 2: Electrophilic Aromatic Bromination

This protocol is for the synthesis of primarily 2-bromo-4-tert-butyltoluene.

  • Reagents:

    • 4-tert-butyltoluene

    • Bromine (Br2) (1.05 eq)

    • Iron(III) bromide (FeBr3) (catalytic amount, e.g., 0.05 eq)

    • Dichloromethane (B109758) (CH2Cl2)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas trap (to neutralize HBr gas), dissolve 4-tert-butyltoluene in dichloromethane.

    • Add the catalytic amount of FeBr3.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Visualized Workflows and Mechanisms

Benzylic Bromination Pathway and Side Reactions

benzylic_bromination cluster_main Main Reaction Pathway cluster_side Side Reactions (Over-bromination) A 4-tert-butyltoluene B 4-(bromomethyl)butylbenzene (Mono-brominated) A->B + Br• C 4-(dibromomethyl)butylbenzene (Di-brominated) B->C + Br• D 4-(tribromomethyl)butylbenzene (Tri-brominated) C->D + Br•

Caption: Reaction scheme for the benzylic bromination of 4-tert-butyltoluene and its over-bromination side reactions.

Troubleshooting Workflow for High Di-bromination

troubleshooting_workflow start Problem: High % of Di-bromination check_nbs Check NBS Purity and Stoichiometry start->check_nbs adjust_nbs Use High-Purity NBS (1.0-1.1 equivalents) check_nbs->adjust_nbs Impure or Excess check_conditions Review Reaction Conditions check_nbs->check_conditions OK adjust_nbs->check_conditions adjust_conditions Lower Temperature Use Continuous Addition of NBS check_conditions->adjust_conditions Harsh check_initiator Evaluate Radical Initiator check_conditions->check_initiator OK adjust_conditions->check_initiator adjust_initiator Use Catalytic Amount of AIBN check_initiator->adjust_initiator Non-optimal solution Improved Selectivity for Mono-bromination check_initiator->solution OK adjust_initiator->solution

Caption: A logical workflow for troubleshooting and minimizing the formation of di-brominated byproducts.

Electrophilic Aromatic Bromination Isomer Formation

aromatic_bromination start 4-tert-butyltoluene intermediate Arenium Ion Intermediate start->intermediate + Br+ (from Br2/FeBr3) product_major 2-Bromo-4-tert-butyltoluene (Major Product) intermediate->product_major Attack at C2 (less hindered) product_minor 3-Bromo-4-tert-butyltoluene (Minor Product) intermediate->product_minor Attack at C3 (more hindered)

Caption: Regioselectivity in the electrophilic aromatic bromination of 4-tert-butyltoluene leading to isomeric products.

References

Technical Support Center: Purification of 4-tert-butylbenzyl bromide by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-tert-butylbenzyl bromide by vacuum distillation. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by vacuum distillation?

A1: Understanding the physical properties of this compound is crucial for a successful vacuum distillation. Key parameters are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₅Br[1][2]
Molecular Weight227.14 g/mol [1][2]
Boiling Point93-94 °C at 1.5 mmHg[1]
Melting Point8-12 °C[1]
Density1.236 g/mL at 25 °C[1]
AppearanceColorless to light yellow liquid[1][2][3]
Refractive Indexn20/D 1.545[1]

Q2: What are the common impurities found in crude this compound?

A2: Impurities in crude this compound typically depend on the synthetic method used. Common impurities can include:

  • Unreacted starting materials: Such as 4-tert-butyltoluene.

  • Byproducts of bromination: Including dibrominated species or other isomers.

  • Decomposition products: Benzyl (B1604629) bromides can be susceptible to thermal decomposition, which can lead to the formation of various degradation products.[4][5][6] They can also decompose in the presence of water to produce hydrogen bromide.[7]

Q3: Why is vacuum distillation the preferred method for purifying this compound?

A3: Vacuum distillation is the preferred method because it allows for the distillation of the compound at a lower temperature.[8][9][10] This is critical for thermally sensitive compounds like benzyl bromides, as it minimizes the risk of decomposition that can occur at their higher atmospheric boiling points.[4][5][6]

Q4: What safety precautions should be taken when performing a vacuum distillation of this compound?

A4: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The vacuum distillation apparatus should be carefully inspected for any cracks or defects before use to prevent implosion under vacuum.[11] A safety shield should also be used.

Troubleshooting Guide

Problem Possible Cause Solution
No product distilling over at the expected temperature and pressure. - The vacuum level is not low enough. - The heating mantle temperature is too low. - There is a leak in the system.- Check the vacuum pump and all connections for leaks. Ensure all joints are properly sealed. - Gradually increase the heating mantle temperature. - Inspect all glassware for cracks and ensure all joints are properly greased and sealed.
The product is dark or discolored. - The distillation temperature is too high, causing thermal decomposition. - The crude material contains non-volatile, colored impurities.- Lower the distillation temperature by achieving a lower vacuum. - Consider a pre-purification step, such as a simple filtration or wash, to remove baseline impurities.
"Bumping" or violent boiling of the liquid. - Uneven heating. - Lack of a proper boiling aid.- Ensure the heating mantle is correctly sized for the flask and provides even heating. - Use a magnetic stir bar for smooth boiling; boiling stones are not effective under vacuum.[11]
The vacuum level is fluctuating. - The vacuum pump is not functioning correctly. - There are leaks in the system. - The cold trap is not effective.- Check the vacuum pump oil and service if necessary. - Carefully inspect all connections and seals. - Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry).
Low yield of the purified product. - Incomplete distillation. - Product loss due to leaks. - Decomposition of the product during distillation.- Ensure the distillation is run to completion. - Thoroughly check for and rectify any leaks in the system. - Optimize the distillation conditions (lower temperature and pressure) to minimize decomposition.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Vacuum tubing (thick-walled)

  • Keck clips or other joint clamps

  • Vacuum grease

  • Lab jack

  • Safety shield

Procedure:

  • Apparatus Assembly:

    • Carefully inspect all glassware for any cracks or defects.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use a thin layer of vacuum grease on all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Secure all joints with Keck clips.

    • Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump using thick-walled vacuum tubing.

    • Place the entire setup in a fume hood and use a lab jack to position the heating mantle under the distillation flask.

  • Distillation Process:

    • Start the magnetic stirrer to ensure smooth boiling.

    • Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to approximately 1.5 mmHg.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature closely. The vapor temperature should rise and stabilize as the this compound begins to distill. The expected boiling point is 93-94 °C at 1.5 mmHg.[1]

    • Collect the fraction that distills over at a constant temperature. This is the purified product.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure by introducing a gentle stream of an inert gas like nitrogen or by carefully removing the vacuum tubing from the pump.

    • Turn off the vacuum pump.

    • Disassemble the glassware and transfer the purified product to a clean, dry, and labeled storage container.

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_shutdown Shutdown start Start assemble Assemble Glassware start->assemble add_crude Add Crude Product & Stir Bar assemble->add_crude connect_vacuum Connect to Vacuum add_crude->connect_vacuum start_stirrer Start Stirrer connect_vacuum->start_stirrer evacuate Evacuate System start_stirrer->evacuate heat Apply Heat evacuate->heat collect Collect Product heat->collect cool Cool System collect->cool vent Vent to Atmosphere cool->vent disassemble Disassemble vent->disassemble end End disassemble->end

Caption: Experimental workflow for the vacuum distillation of this compound.

Caption: Troubleshooting flowchart for common issues in vacuum distillation.

References

Technical Support Center: Purification of Product Mixtures Containing 4-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted 4-tert-butyltoluene (B18130) from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 4-tert-butyltoluene?

A1: The most common and effective methods for removing unreacted 4-tert-butyltoluene are fractional distillation, column chromatography, liquid-liquid extraction, and recrystallization. The choice of method depends on the physical properties of your desired product and the scale of your experiment.

Q2: How do I choose the most suitable separation technique?

A2: The selection of a purification method hinges on the properties of your target compound relative to 4-tert-butyltoluene.

  • Fractional Distillation is ideal if your product has a significantly different boiling point from 4-tert-butyltoluene (Boiling Point: ~191-194°C).[1][2]

  • Column Chromatography is effective for separating compounds with different polarities. 4-tert-butyltoluene is a nonpolar hydrocarbon.

  • Liquid-Liquid Extraction can be used to separate the aromatic hydrocarbon from a more polar product by partitioning the mixture between two immiscible solvents.[3][4]

  • Recrystallization is the method of choice if your desired product is a solid at room temperature and 4-tert-butyltoluene is a liquid impurity.[5][6]

Q3: What are the key physical properties of 4-tert-butyltoluene to consider during purification?

A3: Understanding the physical properties of 4-tert-butyltoluene is crucial for designing an effective separation strategy. Key data is summarized in the table below.

PropertyValueSource
Appearance Colorless liquid[2][7]
Molecular Weight 148.25 g/mol [8]
Boiling Point 191-194 °C (at 760 mmHg)[1][2][7][9]
Melting Point -52 °C[2][10]
Density ~0.858 g/mL at 25 °C[2][9]
Solubility in Water Very low (practically insoluble)[2][10]
Solubility in Organic Solvents Soluble in alcohol and other common organic solvents[10]

Method Selection Guide

The following decision tree can help you select an appropriate purification method based on the properties of your product.

G start Start: Product Mixture (Product + 4-tert-butyltoluene) is_solid Is the desired product a solid? start->is_solid is_heat_stable Is the product thermally stable? is_solid->is_heat_stable No (Product is a Liquid/Oil) recrystallize Use Recrystallization is_solid->recrystallize Yes bp_diff Boiling point difference > 25 °C ? is_heat_stable->bp_diff Yes polarity_diff Significant polarity difference? is_heat_stable->polarity_diff No bp_diff->polarity_diff No distill Use Fractional Distillation bp_diff->distill Yes chromatography Use Column Chromatography polarity_diff->chromatography Yes extraction Use Liquid-Liquid Extraction polarity_diff->extraction Consider consider_alt Consider alternative methods (e.g., Chromatography) extraction->consider_alt

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Scenario 1: Fractional Distillation Yields Poor Separation

Q: I'm performing a fractional distillation, but my collected fractions are still contaminated with 4-tert-butyltoluene. What's going wrong?

A: Poor separation during fractional distillation can be attributed to several factors. Here is a troubleshooting workflow to identify and solve the issue.

G start Problem: Poor Separation via Fractional Distillation check_column 1. Check Fractionating Column Is it efficient (sufficient theoretical plates)? Is it well-insulated? start->check_column check_rate 2. Check Distillation Rate Are you heating too quickly? check_column->check_rate No, column is adequate improve_column Solution: - Use a longer or more efficient column (e.g., Vigreux, packed). - Insulate the column with glass wool or aluminum foil. check_column->improve_column Yes, column is inefficient check_pressure 3. Check System Pressure Is the pressure stable (if under vacuum)? check_rate->check_pressure No, rate is slow and steady reduce_heat Solution: - Reduce the heating rate to allow equilibrium to be established between vapor and liquid phases on each theoretical plate. check_rate->reduce_heat Yes, heating is too rapid stabilize_pressure Solution: - Check for leaks in the vacuum system. - Use a pressure controller for fine regulation. check_pressure->stabilize_pressure Yes, pressure is fluctuating success Successful Separation check_pressure->success No, pressure is stable improve_column->check_rate reduce_heat->check_pressure stabilize_pressure->success

Caption: Troubleshooting workflow for fractional distillation.

Scenario 2: Product Loss During Liquid-Liquid Extraction

Q: I'm trying to use liquid-liquid extraction to remove 4-tert-butyltoluene, but my desired product seems to be lost in the process. How can I improve my yield?

A: Product loss during extraction usually points to an issue with solvent selection or phase separation.

  • Problem: Your product has some solubility in the extraction solvent intended for 4-tert-butyltoluene (e.g., hexane).

    • Solution: Choose a solvent system with greater polarity differences. If your product is polar, use a highly nonpolar solvent like heptane (B126788) to remove the 4-tert-butyltoluene. Conversely, if your product is only moderately polar, you may need to extract it into a polar solvent (like acetonitrile) from a nonpolar solution containing the impurity. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Problem: Emulsions are forming at the interface, trapping your product.

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase and can help force separation. Gentle swirling of the separatory funnel rather than vigorous shaking can also prevent emulsion formation.

  • Problem: Incomplete phase separation.

    • Solution: Allow the separatory funnel to stand undisturbed for a longer period. If the interface is still unclear, a centrifugation step (if practical for the scale) can accelerate the separation.

Scenario 3: Oily Residue After Recrystallization

Q: My product is a solid, but after attempting recrystallization, it has an oily appearance and still smells of toluene (B28343). How can I get pure, dry crystals?

A: This issue, known as "oiling out," occurs when a solid melts in the hot solvent or its solubility is so high that it separates as a liquid instead of crystallizing upon cooling.[11]

  • Solution 1: Adjust the Solvent System. The solvent may be too nonpolar. Try using a more polar solvent in which your product is less soluble at high temperatures. Alternatively, use a mixed-solvent system. Dissolve your oily product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.

  • Solution 2: Ensure Slow Cooling. Rapid cooling encourages oiling out. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of the product can also promote proper crystallization.[11]

  • Solution 3: Wash the Crystals. After collecting the crystals by filtration, wash them with a small amount of ice-cold, fresh solvent to remove any residual liquid (the "mother liquor") containing the dissolved 4-tert-butyltoluene.[12]

Detailed Experimental Protocols

Protocol 1: Removal by Fractional Distillation

This protocol is suitable for thermally stable liquid products with a boiling point at least 25 °C different from 4-tert-butyltoluene.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude product mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. If stirring, ensure a moderate stir rate.

  • Equilibration: As the mixture begins to boil, observe the vapor rising slowly through the fractionating column. A temperature gradient should establish along the column. The distillation rate should be slow, about 1-2 drops per second into the receiving flask, to ensure proper separation.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The first fraction to distill will be the component with the lower boiling point.

    • If a co-distilling solvent is present, collect it first at its characteristic boiling point.

    • Once the temperature stabilizes at the boiling point of the first major component (e.g., unreacted toluene if used as a solvent), collect this "forerun" in a separate receiving flask.

    • The temperature will then rise again. When it plateaus near the boiling point of 4-tert-butyltoluene (~191 °C), change the receiving flask to collect this fraction.

    • Finally, as the temperature begins to rise towards the boiling point of your desired product, switch to a clean receiving flask to collect the purified product.

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating. Allow the apparatus to cool completely before disassembly.

Protocol 2: Removal by Liquid-Liquid Extraction

This protocol is effective when the desired product and 4-tert-butyltoluene have significantly different solubilities in two immiscible liquids (e.g., a polar and a nonpolar solvent).

Methodology:

  • Solvent Selection: Choose a pair of immiscible solvents. A common choice is an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous solution. 4-tert-butyltoluene, being nonpolar, will preferentially dissolve in the organic layer.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent and transfer it to a separatory funnel.

  • Washing:

    • Add an equal volume of an immiscible washing solution (e.g., water, brine, or a dilute acidic/basic solution to remove corresponding impurities) to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel gently to mix the layers, venting periodically.

    • Allow the layers to separate completely.

  • Separation: Drain the lower layer into a flask. Drain the upper layer through the top opening of the funnel to avoid re-contamination. The 4-tert-butyltoluene will remain in the organic phase. If your product is in the aqueous phase, you will need to subsequently extract it with a fresh organic solvent.

  • Repeat: Repeat the washing step 2-3 times with fresh portions of the washing solution to ensure complete removal of impurities.

  • Drying: Dry the organic layer containing your purified product over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the purified product using a rotary evaporator.[1]

Protocol 3: Removal by Recrystallization

This protocol is used when the desired product is a solid and is contaminated with liquid 4-tert-butyltoluene.[6]

Methodology:

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurity, 4-tert-butyltoluene, should ideally remain soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[12]

  • Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the crystallization of the product.[12]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[12]

  • Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass to air-dry.[12]

References

Technical Support Center: Synthesis of 4-tert-butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-tert-butylbenzyl bromide from 4-tert-butyltoluene (B18130), with a specific focus on preventing over-bromination to 4-tert-butylbenzylidene bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the benzylic bromination of 4-tert-butyltoluene.

Problem Potential Cause Recommended Solution
Significant formation of 4-tert-butylbenzylidene bromide (dibrominated product) Excessive Brominating Agent: Using more than one equivalent of N-bromosuccinimide (NBS) can lead to further bromination of the desired mono-bromo product.[1]Control Stoichiometry: Use a strict 1:1 molar ratio of 4-tert-butyltoluene to NBS. A slight sub-stoichiometric amount of NBS (e.g., 0.98 equivalents) can also be effective in minimizing over-bromination.
High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, leading to the dibrominated byproduct.[2]Optimize Temperature: Maintain the reaction at the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile) and avoid excessive heating.[3]
Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting material can increase the likelihood of over-bromination.Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction once the 4-tert-butyltoluene is consumed.[4]
Low or no conversion of starting material Ineffective Radical Initiation: The free-radical chain reaction may not have been properly initiated.Ensure Proper Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 1-2 mol%). Alternatively, initiate the reaction using a UV lamp.[4][5]
Poor Quality of NBS: N-Bromosuccinimide can degrade over time.Use Pure NBS: Ensure the NBS is pure and has been stored correctly. Impurities in NBS can affect the reaction.[1]
Formation of ring-brominated byproducts Presence of Acid: Acidic conditions can promote electrophilic aromatic substitution on the electron-rich benzene (B151609) ring.Use a Non-polar Solvent: Employ a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to disfavor ionic reaction pathways.[2]
High Concentration of Bromine: Using molecular bromine (Br₂) directly or having conditions that lead to its high concentration can result in ring bromination.[2]Use NBS: N-bromosuccinimide provides a low, steady-state concentration of bromine, which favors free-radical benzylic bromination over electrophilic aromatic substitution.[6][7]
Product decomposition during workup or purification Thermal Instability: Benzyl bromides can be thermally labile, especially at atmospheric pressure.[8]Vacuum Distillation: Purify the product via vacuum distillation to lower the boiling point and prevent decomposition.[8]
Hydrolysis: Presence of water during workup or storage can lead to the formation of 4-tert-butylbenzyl alcohol.[8]Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. During workup, wash with brine and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[4]

Frequently Asked Questions (FAQs)

Q1: Why is N-bromosuccinimide (NBS) the preferred reagent for this transformation over molecular bromine (Br₂)?

A1: NBS is preferred because it allows for a controlled, low concentration of molecular bromine (Br₂) to be maintained throughout the reaction.[6] This is crucial for selectivity. High concentrations of Br₂ can lead to undesirable side reactions, including addition to the aromatic ring and over-bromination to the dibrominated product.[1][2] The reaction involving NBS is known as the Wohl-Ziegler reaction, which is a well-established method for allylic and benzylic bromination.[3][5]

Q2: What is the role of the radical initiator?

A2: The benzylic bromination with NBS proceeds via a free-radical chain mechanism.[4][9] A radical initiator, such as AIBN or benzoyl peroxide, is used to generate the initial bromine radicals by homolytic cleavage of the Br-Br bond of the trace Br₂ present, thus starting the chain reaction.[10] Heat or UV light can also serve this purpose.[2]

Q3: Which solvents are suitable for this reaction?

A3: Non-polar solvents that are inert under radical conditions are the best choice. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the desired reaction pathway.[3] However, due to its toxicity and environmental concerns, greener alternatives such as acetonitrile (B52724) or cyclohexane are now more commonly used.[4][7]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by TLC or GC.[4] For TLC, a non-polar eluent system like hexane/ethyl acetate (B1210297) (e.g., 9:1) on a silica (B1680970) gel plate is suitable. The disappearance of the 4-tert-butyltoluene spot and the appearance of the this compound spot indicate the reaction's progress. The reaction is typically complete when the denser NBS is consumed and is replaced by the less dense succinimide (B58015), which will float on top of the solvent.[3][4]

Q5: What are the best practices for purifying the final product?

A5: After the reaction, the succinimide byproduct is filtered off. The filtrate is then washed, typically with water and brine, and dried over an anhydrous salt.[4] The crude product is often purified by vacuum distillation to separate it from unreacted starting material and any high-boiling dibrominated byproduct.[8] Column chromatography can also be used for purification.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the mono-brominated product.

Materials:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-tert-butyltoluene (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN or BPO (0.02 eq).[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.[4]

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material. The reaction is generally complete when all the dense NBS has been converted to the less dense succinimide, which floats.[3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium bisulfite (to quench any remaining bromine), and finally with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[8][11]

Visualizations

Experimental_Workflow start Starting Materials (4-tert-butyltoluene, NBS, AIBN, Solvent) reaction Reaction (Reflux with stirring) start->reaction monitoring Monitoring (TLC / GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Filter, Wash, Dry) monitoring->workup If complete purification Purification (Vacuum Distillation) workup->purification product Final Product (this compound) purification->product

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the solvent conditions in nucleophilic substitution reactions involving 4-tert-butylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic substitution pathways for this compound?

A1: this compound is a primary benzylic halide. While primary halides typically favor the Sₙ2 pathway, the benzylic position allows for the formation of a resonance-stabilized carbocation. This unique stability makes the Sₙ1 pathway highly competitive. Therefore, the choice of solvent and nucleophile is critical in directing the reaction toward either an Sₙ1 or Sₙ2 mechanism.[1][2][3]

Q2: How does solvent choice influence the reaction mechanism?

A2: The solvent plays a crucial role in stabilizing the intermediates and transition states of the reaction.[4]

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) have acidic protons that can solvate both the leaving group (anion) and the carbocation intermediate through hydrogen bonding. This stabilization significantly lowers the activation energy for the Sₙ1 pathway, making it the favored mechanism.[5][6][7]

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) lack acidic protons. While they can solvate cations, they do not effectively solvate the anionic nucleophile, leaving it "naked" and highly reactive. This enhances the rate of the bimolecular Sₙ2 reaction.[4][5][7]

Q3: Which specific solvents are recommended for the Sₙ1 pathway?

A3: To favor the Sₙ1 pathway, use polar protic solvents. These solvents facilitate the ionization of the C-Br bond to form the stable benzylic carbocation. Good choices include:

  • Water (H₂O)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Formic Acid (HCOOH)

  • Mixtures, such as ethanol-water solutions[8]

Q4: Which specific solvents are recommended for the Sₙ2 pathway?

A4: For a successful Sₙ2 reaction, polar aprotic solvents are ideal as they dissolve the substrate and nucleophile without hindering the nucleophile's reactivity.[7] Recommended solvents include:

Q5: How does the strength of the nucleophile affect the reaction?

A5: The nucleophile's strength is a key determinant of the reaction pathway.

  • Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻) favor the Sₙ2 mechanism, as the reaction rate is dependent on the nucleophile concentration.[7]

  • Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the Sₙ1 mechanism, where the solvent itself often acts as the nucleophile in a process called solvolysis.[9][10] In the Sₙ1 pathway, the rate is independent of the nucleophile's concentration.[11]

Troubleshooting Guide

Problem 1: The reaction is too slow or shows low conversion.

Possible Cause Solution
Poor Solvent Choice Ensure the solvent matches the desired pathway. For Sₙ2, use a polar aprotic solvent like DMF or DMSO. For Sₙ1, a polar protic solvent like an ethanol/water mixture is necessary.[5][7]
Weak Nucleophile (for Sₙ2) The Sₙ2 reaction rate is directly proportional to the nucleophile's concentration and strength.[12] Use a stronger nucleophile or increase its concentration.
Low Temperature Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier. Cautiously increase the temperature, but be aware that higher temperatures can favor elimination byproducts.[13]
Poor Reagent Quality Ensure the this compound is pure and the solvent is anhydrous (especially for Sₙ2 reactions). Water can interfere with Sₙ2 reactions by solvating the nucleophile.[13]

Problem 2: An undesired mixture of Sₙ1 and Sₙ2 products is forming.

Possible Cause Solution
Intermediate Polarity of Solvent The solvent may not be sufficiently polarizing (for Sₙ1) or non-solvating for the nucleophile (for Sₙ2).
To Favor Sₙ1: Switch to a highly polar protic solvent system (e.g., 80% ethanol/20% water) and use a weak, neutral nucleophile (the solvent itself).[8]
To Favor Sₙ2: Use a highly polar aprotic solvent (e.g., DMSO) with a strong, anionic nucleophile (e.g., NaI).[9]

Problem 3: Significant amounts of elimination (E1/E2) byproducts are observed.

Possible Cause Solution
High Temperature Elimination reactions are entropically favored and often become more competitive at higher temperatures.[13] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Strongly Basic Nucleophile Many strong nucleophiles are also strong bases. If elimination is an issue, consider a nucleophile that is less basic (e.g., I⁻ or Br⁻ are good nucleophiles but weak bases).
Steric Hindrance While the substrate is a primary halide, a bulky nucleophile can favor elimination. Use a smaller nucleophile if possible.

Data Presentation: Solvent Effects

The following tables summarize the expected qualitative effects of different solvent systems on the reaction of this compound.

Table 1: Expected Predominant Pathway in Various Solvents

SolventSolvent TypeDielectric Constant (ε)Expected Predominant PathwayRationale
Water (H₂O)Polar Protic80.1Sₙ1Excellent at stabilizing the carbocation and leaving group through H-bonding.[4][5]
Ethanol (EtOH)Polar Protic24.5Sₙ1Good ionizing solvent that stabilizes the carbocation.[8]
AcetonePolar Aprotic21.0Sₙ2Polar enough to dissolve reagents but does not solvate the nucleophile strongly.[7]
DMSOPolar Aprotic46.7Sₙ2Highly polar, increasing nucleophile reactivity by solvating the cation counter-ion.[7]
AcetonitrilePolar Aprotic37.5Sₙ2A common polar aprotic solvent that enhances nucleophilicity.[13]
HexaneNonpolar1.9Very Slow / No ReactionFails to dissolve ionic nucleophiles and does not stabilize charged intermediates.

Table 2: Relative Rate Comparison for Sₙ1 Solvolysis

This data illustrates the trend that increasing solvent polarity (ionizing power) accelerates the Sₙ1 reaction rate for benzylic halides.

Solvent System (% Ethanol in Water)Relative Rate Constant (k_rel)
90% EtOH1
80% EtOH~10
60% EtOH~100
40% EtOH~1000

Note: Data is representative and based on established trends for solvolysis of similar substrates. Absolute rates depend on temperature and specific nucleophile.

Experimental Protocols

Protocol 1: Kinetic Analysis to Determine Reaction Mechanism

This protocol allows for the determination of the reaction order to distinguish between Sₙ1 and Sₙ2 pathways. The solvolysis of this compound in an ethanol/water mixture produces HBr, which can be titrated.

  • Reagent Preparation :

    • Prepare a 0.1 M solution of this compound in anhydrous acetone (stock solution).

    • Prepare the desired solvent mixture (e.g., 80% ethanol / 20% water by volume).

    • Prepare a standardized 0.02 M NaOH solution.

    • Use bromothymol blue as an indicator.

  • Reaction Setup :

    • In a 125 mL Erlenmeyer flask, add 50 mL of the ethanol/water solvent mixture.

    • Add 3-4 drops of bromothymol blue indicator.

    • Add a precise volume of the 0.02 M NaOH solution (e.g., 1.00 mL) from a burette. The solution should turn blue.

    • Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.

  • Initiation and Monitoring :

    • Using a volumetric pipette, add exactly 1.0 mL of the 0.1 M this compound stock solution to the flask. Start a stopwatch immediately and swirl the flask.

    • Record the time it takes for the blue color to disappear as the HBr produced neutralizes the NaOH.

    • Immediately add another 1.00 mL aliquot of NaOH and record the time for the subsequent color change.

    • Repeat this process for several intervals to collect time vs. moles reacted data.

  • Data Analysis :

    • An Sₙ1 reaction rate is independent of the nucleophile (in this case, the solvent) and follows first-order kinetics: Rate = k[Substrate].[14]

    • An Sₙ2 reaction rate depends on both substrate and nucleophile: Rate = k[Substrate][Nucleophile].

    • By plotting the appropriate concentration vs. time data (e.g., ln[Substrate] vs. time for first-order), you can determine the rate law and thus the dominant mechanism under those conditions.[15]

Protocol 2: Product-Based Solvent Optimization

This protocol uses parallel synthesis to quickly identify the best solvent for a desired product.

  • Reaction Setup :

    • Arrange a series of identical reaction vials.

    • To each vial, add this compound (e.g., 100 mg, 1 eq).

    • Add the nucleophile (e.g., sodium azide, 1.2 eq).

    • To each vial, add a different solvent (2 mL) from your list of candidates (e.g., DMSO, DMF, Acetone, EtOH, H₂O).

    • Seal the vials and place them in a temperature-controlled shaker block at the desired temperature (e.g., 50°C).

  • Monitoring and Work-up :

    • Monitor the reactions by taking small aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyzing them by TLC or LC-MS to check for the consumption of starting material and formation of the product.

    • Once a reaction is deemed complete (or at the final time point), quench the reaction by adding water (10 mL).

    • Extract the product with an organic solvent like ethyl acetate (B1210297) (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis :

    • Analyze the crude product from each reaction vial using ¹H NMR or GC-MS.

    • Calculate the conversion of starting material and the yield of the desired substitution product for each solvent.

    • This comparative data will clearly indicate which solvent provides the optimal conditions for the desired transformation.

Visualizations

Solvent_Selection_Workflow Logical Flowchart for Solvent Selection start Start: Desired Reaction Pathway? sn1_path SN1 Pathway (Carbocation Intermediate) start->sn1_path SN1 sn2_path SN2 Pathway (Concerted Mechanism) start->sn2_path SN2 sn1_solvent Use Polar Protic Solvent sn1_path->sn1_solvent sn2_solvent Use Polar Aprotic Solvent sn2_path->sn2_solvent sn1_nucleophile Use Weak / Neutral Nucleophile (e.g., H₂O, ROH) sn1_solvent->sn1_nucleophile sn1_examples Examples: - Ethanol/Water - Methanol - Acetic Acid sn1_nucleophile->sn1_examples sn1_product Result: Favors SN1 Product (Solvolysis often occurs) sn1_examples->sn1_product sn2_nucleophile Use Strong / Anionic Nucleophile (e.g., I⁻, CN⁻, N₃⁻) sn2_solvent->sn2_nucleophile sn2_examples Examples: - DMSO - DMF - Acetone sn2_nucleophile->sn2_examples sn2_product Result: Favors SN2 Product (Direct Substitution) sn2_examples->sn2_product

Caption: Decision workflow for selecting optimal conditions for Sₙ1 vs. Sₙ2 pathways.

Experimental_Optimization_Workflow Experimental Workflow for Solvent Optimization start 1. Define Goal (e.g., Maximize SN2 Yield) setup 2. Parallel Reaction Setup - Identical Substrate/Nucleophile amounts - Variable Solvents (DMSO, DMF, EtOH, etc.) start->setup monitor 3. Reaction Monitoring - Set constant temperature - Track progress via TLC / LC-MS setup->monitor workup 4. Quench & Work-up - Standardize procedure for all reactions monitor->workup analysis 5. Product Analysis - Determine Yield & Purity for each solvent (NMR, GC-MS) workup->analysis decision 6. Identify Optimal Solvent - Compare results to select best conditions analysis->decision

Caption: Step-by-step workflow for optimizing reaction solvent via parallel experimentation.

References

Technical Support Center: Grignard Reaction with 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-tert-butylbenzylmagnesium bromide under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

Grignard reagents are potent nucleophiles and strong bases.[1] They react readily with protic solvents like water, which protonates the organometallic species and renders it inactive for the desired reaction.[2][3] This side reaction consumes the Grignard reagent and reduces the overall yield. Therefore, all glassware, solvents, and reagents must be scrupulously dried.[4][5]

Q2: My Grignard reaction with 4-tert-butylbenzyl bromide won't start. What are the common causes and how can I initiate it?

The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the organic halide.[6]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Double-check that all glassware was flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).[5] Ensure your solvent is rigorously anhydrous.

  • Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Before adding solvent, use a dry glass rod to crush some of the magnesium turnings inside the reaction flask.[6][7] This exposes a fresh, unoxidized metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[6][8] The disappearance of the iodine's characteristic brown color or the observation of bubbling (ethylene gas from 1,2-dibromoethane) are indicators of successful activation.[6][9]

    • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface.[8][9]

  • Localized Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[8] Be cautious, especially with volatile solvents like diethyl ether.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, a small amount of another Grignard reagent can be added to initiate the reaction.[9]

Q3: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable changes in the reaction mixture:

  • The appearance of a cloudy, greyish-brown color.[6]

  • A noticeable increase in temperature (the reaction is exothermic).[6]

  • Spontaneous boiling of the solvent at the surface of the magnesium.[6]

  • The gradual disappearance of the magnesium metal as the reaction proceeds.[10]

Q4: I'm observing a significant amount of a white solid precipitating and my yield is low. What is happening?

With benzyl (B1604629) halides like this compound, a common side reaction is Wurtz-type homocoupling, which produces 1,2-bis(4-tert-butylphenyl)ethane.[11][12] This side reaction is often favored with highly reactive halides.[12] To minimize this:

  • Ensure a slow, controlled addition of the this compound solution to the magnesium suspension.

  • Maintain a moderate reaction temperature; avoid excessive heating which can promote coupling.

  • Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent, as it has been shown to suppress the Wurtz coupling by-product in benzyl Grignard reactions.[11]

Q5: Can I use THF instead of diethyl ether?

Yes, tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions.[10] It can be a better solvent for stabilizing the Grignard reagent.[10] However, like diethyl ether, it must be rigorously dried before use.[4][13]

Troubleshooting Workflow

If your Grignard reaction fails to initiate, follow this logical workflow to diagnose and solve the issue.

G Start Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Inert Gas) Start->Check_Anhydrous Activate_Mg Activate Magnesium Surface Check_Anhydrous->Activate_Mg Conditions OK Crush_Mg Crush Turnings with Glass Rod Activate_Mg->Crush_Mg Add_Activator Add I₂ or 1,2-Dibromoethane Crush_Mg->Add_Activator No Initiation Success Reaction Initiates Successfully Crush_Mg->Success Initiation! Gentle_Heat Apply Gentle Localized Heat Add_Activator->Gentle_Heat No Initiation Add_Activator->Success Initiation! Check_Reagents Check Reagent Quality (Old Mg? Impure Bromide?) Gentle_Heat->Check_Reagents No Initiation Gentle_Heat->Success Initiation! Failure Reaction Still Fails: Consider Fresh Reagents Check_Reagents->Failure Reagents Suspect

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction.

Quantitative Data Summary

The success of a Grignard reaction is highly dependent on minimizing water content and using effective activation techniques.

ParameterRecommended Value / MethodNotes
Solvent Water Content < 50 ppmUse freshly distilled solvent from a suitable drying agent.
Magnesium Activation 1-2 small crystals of IodineDisappearance of color indicates activation.[6]
3-5 mol% 1,2-DibromoethaneEvolution of ethylene (B1197577) gas is a positive sign.[8][14]
Drying Agent for Ethers Sodium metal with benzophenone (B1666685) indicatorA persistent deep blue/purple color indicates the solvent is anhydrous.[15]
3Å or 4Å Molecular SievesMust be activated by heating (e.g., >300 °C under vacuum) before use.[16]
Calcium Hydride (CaH₂)Good for pre-drying but may not achieve the lowest water levels.[15]

Experimental Protocol: Preparation of Anhydrous Diethyl Ether

Safety Warning: Diethyl ether is extremely flammable and volatile. Sodium is highly reactive with water. This procedure must be performed in a certified chemical fume hood, away from any ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials:

  • Commercial grade diethyl ether

  • Sodium metal (stored under mineral oil)

  • Benzophenone

  • Round-bottom flask with a still head, condenser, and receiving flask

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the diethyl ether contains significant amounts of water, pre-dry it by letting it stand over anhydrous calcium chloride or magnesium sulfate (B86663) for 24 hours.[7][15]

  • Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C and cooled under an inert atmosphere.[6]

  • Initial Setup: Place the pre-dried diethyl ether into the distillation flask.

  • Sodium Addition: Carefully cut small pieces of sodium metal (approx. 1-3 g per liter of ether), ensuring to remove the outer oxide layer. Dry the sodium pieces with filter paper and add them to the ether.

  • Indicator Addition: Add a small amount of benzophenone (approx. 0.2 g per liter) to the flask.

  • Reflux: Gently heat the mixture to reflux under an inert atmosphere. Initially, the solution will be colorless or yellow. As the sodium reacts with the remaining water and the benzophenone forms a ketyl radical, the solution will turn a deep blue or purple color.[17]

  • Distillation: Once a persistent blue/purple color is achieved, the ether is anhydrous. Distill the ether directly into the reaction flask or a dry, inert-gas-flushed storage flask.

  • Storage: Use the freshly distilled anhydrous ether immediately for the best results.[17] If storage is necessary, keep it under an inert atmosphere over activated molecular sieves.[16]

Reaction Pathway Diagram

The diagram below illustrates the formation of the 4-tert-butylbenzylmagnesium bromide Grignard reagent and its subsequent nucleophilic attack on a ketone (e.g., acetone) as a representative electrophile.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 4-tert-butylbenzyl_bromide 4-tert-butylbenzyl bromide Grignard_Reagent 4-tert-butylbenzylmagnesium bromide 4-tert-butylbenzyl_bromide->Grignard_Reagent Mg Mg⁰ Mg->Grignard_Reagent Solvent Anhydrous Ether Grignard_Reagent->Solvent Grignard_Reagent_2 Grignard Reagent Ketone Electrophile (e.g., Acetone) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Ketone->Alkoxide_Intermediate Alkoxide_Intermediate_2 Magnesium Alkoxide Intermediate Grignard_Reagent_2->Alkoxide_Intermediate Final_Product Tertiary Alcohol Product Alkoxide_Intermediate_2->Final_Product Acid H₃O⁺ Acid->Final_Product

Caption: Reaction pathway for the synthesis and use of a Grignard reagent.

References

Technical Support Center: Efficient Suzuki Coupling of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient Suzuki-Miyaura coupling of 4-tert-butylbenzyl bromide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am not getting any product. What are the most common reasons for complete reaction failure?

A1: Complete failure of a Suzuki coupling reaction with this compound can often be attributed to a few critical factors:

  • Inactive Catalyst: The palladium (0) active species may not have been generated or has been deactivated. Ensure your palladium source and ligand are of good quality. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It is crucial to thoroughly degas your solvent and reaction mixture and to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.

  • Poor Quality Reagents: Ensure the this compound, boronic acid, base, and solvent are pure and dry (where applicable). Benzyl (B1604629) bromides can be prone to degradation, and boronic acids can dehydrate to form unreactive boroxines.

Q2: My reaction yield is very low. What can I do to improve it?

A2: Low yields are a common issue. Consider the following to optimize your reaction:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine (B1218219) ligand is critical. For electron-rich benzyl bromides like this compound, bulky and electron-rich phosphine ligands, such as Buchwald ligands (e.g., JohnPhos, SPhos), are often effective as they promote the oxidative addition and reductive elimination steps.[1]

  • Base Selection: The choice of base is crucial. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for Suzuki couplings of benzyl halides.[2][3]

  • Solvent Effects: The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. Sometimes, the addition of water to the solvent system can be beneficial.[2][3]

  • Reaction Temperature and Time: While some Suzuki couplings proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Monitor your reaction by TLC or GC/LC-MS to determine the optimal reaction time and to check for the consumption of starting materials. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[1]

Q3: I am observing significant side products. What are they and how can I minimize them?

A3: Common side products in the Suzuki coupling of benzyl bromides include:

  • Homo-coupling of the Benzyl Bromide (Wurtz-type coupling): This results in the formation of 1,2-bis(4-tert-butylphenyl)ethane. This side reaction can be favored at higher temperatures and with certain catalyst systems. To minimize it, consider using a lower reaction temperature and a catalyst system known for its high selectivity.

  • Homo-coupling of the Boronic Acid: This leads to the formation of a biaryl derived from the boronic acid. This is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated homo-coupling.[4] Thorough degassing is the best preventative measure.

  • Hydrodehalogenation: The benzyl bromide is reduced to 4-tert-butyltoluene. This can occur if there are sources of hydride in the reaction mixture or through certain palladium-hydride mediated pathways. Using a non-protic solvent and ensuring the absence of water (if not part of the optimized solvent system) can help.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: Based on literature for similar electron-rich benzyl bromides, a palladium catalyst with a bulky, electron-rich phosphine ligand is a good starting point. A combination of Pd(OAc)₂ with a ligand like JohnPhos or SPhos has shown good performance in related systems.[1] Another effective system for benzyl bromides is PdCl₂(dppf)·CH₂Cl₂ .[2][3] For a more cost-effective approach, nickel-based catalysts such as NiCl₂(PCy₃)₂ or NiBr₂ can be explored, although they may require higher temperatures.[5][6]

Comparative Performance of Catalysts

The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of benzyl bromides with arylboronic acids, focusing on substrates with electron-donating groups similar to this compound.

Catalyst SystemBenzyl Bromide SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / JohnPhos4-Methoxybenzyl bromidePhenylboronic acidK₂CO₃DMF140 (MW)0.3375
Pd(OAc)₂ / JohnPhosBenzyl bromide4-Methoxyphenylboronic acidK₂CO₃DMF140 (MW)0.3369
PdCl₂(dppf)·CH₂Cl₂4-Methylbenzyl bromidePotassium phenyltrifluoroborateCs₂CO₃THF/H₂O (10:1)771472
PdCl₂(dppf)·CH₂Cl₂Benzyl bromidePotassium 4-methoxyphenyltrifluoroborateCs₂CO₃CPME/H₂O (10:1)901685
trans-PdBr(N-Succ)(PPh₃)₂Benzyl bromidePhenylboronic acidNa₂CO₃THF/H₂O (2:1)60288

Note: Data is compiled from studies on similar substrates and may require optimization for this compound.

Detailed Experimental Protocol

This protocol is a general guideline based on successful Suzuki-Miyaura couplings of substituted benzyl bromides.[2][3] Optimization may be necessary for your specific reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF/H₂O 10:1, 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe to the reaction vessel.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 77-90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired diarylmethane product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n (Diaryl Palladium Complex) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product R_X This compound (R-X) R_X->OxAdd R_B Arylboronic Acid (R'-B(OH)₂) R_B->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Reaction Start Monitor Monitor Reaction Progress (TLC, GC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes NoReaction No Reaction / Low Conversion Complete->NoReaction No SideProducts Significant Side Products Complete->SideProducts Yes, with byproducts Success Successful Coupling Workup->Success CheckInert Check Inert Atmosphere & Reagent Quality NoReaction->CheckInert ChangeCatalyst Optimize Catalyst/Ligand, Base, and Solvent CheckInert->ChangeCatalyst IncreaseTemp Increase Temperature or Use Microwave ChangeCatalyst->IncreaseTemp IncreaseTemp->Monitor HomoCoupling Homo-coupling observed SideProducts->HomoCoupling Hydrodehalogenation Hydrodehalogenation observed SideProducts->Hydrodehalogenation ReduceTemp Lower Reaction Temperature HomoCoupling->ReduceTemp Degas Thoroughly Degas Solvents HomoCoupling->Degas ReduceTemp->Monitor Degas->Monitor Anhydrous Ensure Anhydrous Conditions (if required) Hydrodehalogenation->Anhydrous Anhydrous->Monitor

Caption: Troubleshooting Workflow for Suzuki Coupling.

References

Managing the lachrymatory effects of 4-tert-butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects and other hazards associated with 4-tert-butylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a substituted aromatic hydrocarbon containing a bromine atom. Its primary hazards include being a potent lachrymator, causing severe skin burns, and serious eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What does "lachrymatory" mean?

A2: A lachrymator is a substance that irritates the eyes and causes tearing.[2] Exposure to even small amounts of this compound vapor can lead to immediate and intense eye irritation and discomfort.

Q3: What are the initial symptoms of exposure to this compound?

A3: The initial symptoms of exposure include a stinging or burning sensation in the eyes, excessive tearing, and irritation of the respiratory tract.[2] Skin contact can cause redness, pain, and severe burns.[1]

Q4: What should I do if I get this compound in my eyes?

A4: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention. Do not use neutralizing agents.

Q5: What is the proper first aid for skin contact with this compound?

A5: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention if skin irritation or burns occur.

Q6: How should I handle a spill of this compound?

A6: For a small spill, absorb the liquid with an inert material such as sand, vermiculite, or a commercial sorbent. For a large spill, evacuate the area and contact your institution's environmental health and safety department. Always wear appropriate PPE during cleanup.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Eye irritation and tearing while working with the compound, even without direct contact. Vapors are escaping from the experimental setup or storage container.1. Ensure all work is conducted in a certified chemical fume hood with proper airflow. 2. Check that the sash of the fume hood is at the appropriate height. 3. Verify that all containers of this compound are securely sealed when not in use. 4. Wear chemical splash goggles and a face shield for an extra layer of protection.
Skin irritation on hands or arms after the experiment. Inadequate glove selection or improper glove removal technique.1. Use gloves specifically rated for handling halogenated organic compounds. Nitrile gloves may not offer sufficient protection for prolonged contact. Consider using thicker, chemical-resistant gloves. 2. Practice proper glove removal technique to avoid contaminating your skin. 3. Always wash your hands thoroughly with soap and water after handling the compound, even if you wore gloves.
A strong, irritating odor is noticeable in the laboratory. A spill may have occurred, or there is improper disposal of contaminated materials.1. Immediately check for any spills. If a spill is found, follow the appropriate spill cleanup procedure. 2. Ensure all waste contaminated with this compound (e.g., pipette tips, weighing paper) is disposed of in a designated, sealed hazardous waste container. 3. If the source of the odor cannot be identified, evacuate the area and inform your laboratory supervisor or safety officer.

Data Presentation

Compound CAS Number Molecular Weight ( g/mol ) Reported Effects
This compound18880-00-7227.14Lachrymator, causes severe skin burns and eye damage.[1]
Benzyl (B1604629) bromide100-39-0171.03Strong lachrymator, intensely irritating to skin and mucous membranes.[4]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound
  • Preparation:

    • Don all required PPE: chemical-resistant gloves, a lab coat, chemical splash goggles, and a face shield.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Place a calibrated analytical balance inside the fume hood.

    • Have a designated, sealed waste container ready for contaminated materials.

  • Procedure:

    • Place a clean, dry weighing vessel on the balance and tare it.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean pipette or spatula, transfer the desired amount of the compound to the weighing vessel. Avoid sudden movements to minimize vapor generation.

    • Securely close the main container of this compound immediately after dispensing.

    • Record the weight.

    • Proceed with the next experimental step within the fume hood.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol (B145695) or acetone), and dispose of the cloth in the designated hazardous waste container.

    • Dispose of any contaminated weighing paper or pipette tips in the same sealed container.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Protocol 2: Setting up a Reaction with this compound
  • Glassware and Reagent Preparation:

    • Ensure all glassware is clean and dry.

    • Set up the reaction apparatus within a chemical fume hood.

    • If the reaction is air or moisture-sensitive, assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound:

    • Dissolve the pre-weighed this compound in the appropriate solvent inside the fume hood.

    • If adding the compound neat, use a syringe or cannula for a controlled transfer to the reaction vessel.

    • If the reaction is exothermic, ensure a cooling bath is in place before adding the bromide.

    • Add the this compound solution to the reaction mixture slowly and in a controlled manner.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

    • Upon completion, quench the reaction carefully, being mindful of any potential exothermic processes.

    • All workup procedures (e.g., extractions, washes) should be performed within the fume hood.

  • Waste Disposal:

    • All liquid and solid waste containing this compound or its byproducts must be collected in appropriately labeled hazardous waste containers.

Visualizations

Exposure_Response_Workflow Workflow for Responding to this compound Exposure exposure Exposure Occurs assess Assess Type of Exposure exposure->assess skin_contact Skin Contact assess->skin_contact Skin eye_contact Eye Contact assess->eye_contact Eyes inhalation Inhalation assess->inhalation Inhalation remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (min. 15 minutes) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (min. 15 minutes) remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Workflow for responding to an exposure event.

Safe_Handling_Workflow Experimental Workflow for Safe Handling start Start Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh/Dispense Compound fume_hood->weigh react Perform Reaction weigh->react workup Reaction Workup react->workup waste Dispose of Hazardous Waste Properly workup->waste decontaminate Decontaminate Glassware & Work Area waste->decontaminate end End Experiment decontaminate->end

Caption: A typical experimental workflow for safe handling.

References

Hydrolysis of 4-tert-butylbenzyl bromide and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-tert-butylbenzyl bromide, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for this compound?

A1: this compound undergoes hydrolysis primarily through a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is due to the formation of a relatively stable tertiary benzylic carbocation intermediate. The bulky tert-butyl group and the resonance stabilization from the benzene (B151609) ring favor the formation of this carbocation.

Q2: What factors promote the hydrolysis of this compound?

A2: The hydrolysis of this compound is promoted by:

  • Polar Protic Solvents: Solvents like water, alcohols (methanol, ethanol), and formic acid stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding, accelerating the S(_N)1 reaction.[1][2][3][4]

  • High Temperatures: Increased temperature provides the necessary activation energy for the formation of the carbocation, thus favoring the S(_N)1 pathway.

  • Weak Nucleophiles: In the absence of a strong nucleophile, the solvent (if protic) will act as the nucleophile, leading to solvolysis (hydrolysis if the solvent is water).

Q3: How can I prevent or minimize the hydrolysis of this compound during a reaction?

A3: To minimize hydrolysis, you should aim to favor an S(_N)2 reaction pathway or eliminate the presence of water. This can be achieved by:

  • Using Aprotic Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) do not stabilize the carbocation intermediate as effectively as protic solvents, thus disfavoring the S(_N)1 pathway.[1][2][3]

  • Employing Strong Nucleophiles: Using a high concentration of a strong nucleophile (e.g., alkoxides, phenoxides, carboxylates) will promote a bimolecular (S(_N)2) reaction, which is typically faster than the S(_N)1 hydrolysis.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to eliminate water, which can act as a nucleophile.

  • Phase-Transfer Catalysis (PTC): For reactions with nucleophiles that are soluble in an aqueous or solid phase, a phase-transfer catalyst can be used to transport the nucleophile to the organic phase where it can react with the this compound, often outcompeting hydrolysis.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of 4-tert-Butylbenzyl Alcohol

Possible Cause: Unwanted hydrolysis of this compound.

Solutions:

StrategyRecommended ActionExpected Outcome
Solvent Selection Switch from a polar protic solvent (e.g., ethanol, methanol, water) to a polar aprotic solvent (e.g., anhydrous DMF, DMSO, or acetonitrile).Minimize carbocation formation and thus reduce the rate of hydrolysis.
Nucleophile Concentration Increase the concentration of your desired nucleophile.The rate of the desired S(_N)2 reaction will increase, outcompeting the S(_N)1 hydrolysis.
Base Selection (for ether/ester synthesis) Use a non-nucleophilic, strong base (e.g., sodium hydride) to fully deprotonate the alcohol or carboxylic acid before adding the benzyl (B1604629) bromide. For milder conditions, use potassium carbonate or cesium carbonate.[7]Ensures a high concentration of the desired nucleophile is present to react via the S(_N)2 pathway.
Reaction Temperature Conduct the reaction at a lower temperature.Lower temperatures generally disfavor the S(_N)1 pathway, which has a higher activation energy.
Phase-Transfer Catalysis For biphasic reactions, add a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).[5][6]Facilitates the transfer of the nucleophile to the organic phase, increasing the rate of the desired reaction.
Issue 2: Reaction Fails to Proceed or is Sluggish

Possible Cause: Steric hindrance from the tert-butyl group slowing down the S(_N)2 reaction, or inappropriate reaction conditions.

Solutions:

StrategyRecommended ActionExpected Outcome
Temperature Adjustment Gradually increase the reaction temperature in 10-15°C increments while monitoring for side-product formation.Increased kinetic energy can overcome the activation barrier for the S(_N)2 reaction.
Catalyst Addition For Williamson ether synthesis, adding a catalytic amount of sodium iodide or tetrabutylammonium iodide can accelerate the reaction by in-situ formation of the more reactive 4-tert-butylbenzyl iodide.[8]The iodide is a better leaving group than bromide, facilitating the nucleophilic attack.
Solvent Optimization Ensure the chosen aprotic solvent effectively dissolves all reactants.Improved solubility increases the effective concentration of reactants, leading to a faster reaction rate.

Data Presentation

Table 1: Relative Solvolysis Rates of Benzyl Halides in Different Solvents

This table illustrates the significant impact of solvent polarity and protic nature on the rate of S(_N)1 reactions for compounds structurally similar to this compound.

SubstrateSolvent (v/v)Relative Rate
Benzyl Chloride50% Aqueous Acetone1
Benzyl Chloride50% Aqueous Ethanol1.3
tert-Butyl Chloride80% Aqueous EthanolVery High
4-Methoxybenzyl Chloride20% Acetonitrile in Water2.2 s
1^{-1}−1
3,4-Dinitrobenzyl Chloride20% Acetonitrile in Water1.1 x 10
8^{-8}−8
s
1^{-1}−1

Data is compiled and extrapolated from various sources for illustrative purposes.[9]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with Minimized Hydrolysis

Objective: To synthesize an ether from an alcohol and this compound while minimizing the formation of 4-tert-butylbenzyl alcohol.

Materials:

  • Alcohol (e.g., phenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add this compound (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification of a Carboxylic Acid using Phase-Transfer Catalysis

Objective: To synthesize an ester from a carboxylic acid and this compound under biphasic conditions to prevent hydrolysis.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Potassium carbonate (K(_2)CO(_3))

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (B109758) (CH(_2)Cl(_2))

  • Water

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in a mixture of dichloromethane and water (1:1 v/v).

  • Add this compound (1.1 eq) to the vigorously stirred mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Visualizations

Hydrolysis_Mechanism cluster_SN1 S_N1 Pathway (Favored in Polar Protic Solvents) Reactant This compound Carbocation Tertiary Benzylic Carbocation + Br- Reactant->Carbocation Slow, Rate-Determining Step Hydrolysis_Product 4-tert-Butylbenzyl Alcohol Carbocation->Hydrolysis_Product Fast, H2O attack

Caption: S_N1 Hydrolysis Pathway of this compound.

Prevention_Workflow Start Experiment with this compound Problem Low Yield & Formation of 4-tert-Butylbenzyl Alcohol? Start->Problem Check_Solvent Is the solvent polar protic (e.g., H2O, EtOH)? Problem->Check_Solvent Yes No_Problem Proceed with Reaction Problem->No_Problem No Switch_Solvent Switch to aprotic solvent (e.g., DMF, Acetone) Check_Solvent->Switch_Solvent Yes Check_Nucleophile Is the nucleophile weak or in low concentration? Check_Solvent->Check_Nucleophile No Success Improved Yield of Desired Product Switch_Solvent->Success Increase_Nucleophile Increase nucleophile concentration or use a stronger base Check_Nucleophile->Increase_Nucleophile Yes Use_PTC Consider Phase-Transfer Catalysis (PTC) Check_Nucleophile->Use_PTC Biphasic? Increase_Nucleophile->Success Use_PTC->Success

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 4-tert-butylbenzyl bromide and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-tert-butylbenzyl bromide and benzyl (B1604629) bromide in bimolecular nucleophilic substitution (SN2) reactions. The content is based on established principles of physical organic chemistry and provides methodologies for experimental verification.

Executive Summary

Theoretical Background: The Role of Steric Hindrance in SN2 Reactions

The SN2 reaction proceeds through a trigonal bipyramidal transition state where the nucleophile, the central carbon, and the leaving group are colinear. The presence of bulky substituents on or near the electrophilic carbon can impede the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate. This phenomenon is known as steric hindrance.

For benzyl bromide, the phenyl group, while planar, can influence the trajectory of the incoming nucleophile. In the case of this compound, the large tert-butyl group in the para position increases the overall steric bulk of the molecule. Although it is not directly attached to the benzylic carbon, its size can restrict the orientation of the molecule and the accessibility of the reaction center to the incoming nucleophile.

Quantitative Comparison: Steric Effects

While a direct experimental comparison of the reaction rates is not found in the literature, the Taft steric parameter (E_s) provides a quantitative measure of the steric effect of a substituent. The E_s value for a tert-butyl group is -2.78, which is significantly more negative than that of a hydrogen atom (defined as 0), indicating a substantial steric demand. This strongly suggests that the presence of the tert-butyl group in the para position will lead to a slower SN2 reaction rate for this compound compared to benzyl bromide.

Table 1: Predicted Relative Reactivity in SN2 Reactions

CompoundStructurePredicted Relative RateRationale
Benzyl BromideC₆H₅CH₂BrFasterLess steric hindrance at the reaction center.
This compound(CH₃)₃CC₆H₄CH₂BrSlowerIncreased steric bulk from the para-tert-butyl group hinders the backside attack of the nucleophile.

Experimental Protocols

To experimentally determine and compare the SN2 reaction rates of this compound and benzyl bromide, the following kinetic studies can be performed.

Kinetic Analysis using ¹H NMR Spectroscopy

Objective: To monitor the disappearance of the reactant and the appearance of the product over time to determine the second-order rate constant.

Materials:

  • Benzyl bromide

  • This compound

  • A suitable nucleophile (e.g., sodium iodide)

  • A deuterated aprotic solvent (e.g., acetone-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a standard solution of the benzyl halide (either benzyl bromide or this compound) of known concentration in the deuterated solvent.

  • Prepare a standard solution of the nucleophile (e.g., sodium iodide) of known concentration in the same deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • In an NMR tube, mix known volumes of the benzyl halide solution and the nucleophile solution to initiate the reaction.

  • Quickly place the NMR tube in the NMR spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a specific proton on the reactant (e.g., the benzylic CH₂ protons) and the corresponding proton on the product.

  • Plot the concentration of the reactant versus time and use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).

  • Repeat the experiment for the other benzyl halide under the same conditions.

Kinetic Analysis using Conductivity Measurements

Objective: To monitor the change in conductivity of the reaction mixture as the ionic reactant is consumed and the ionic product is formed.

Materials:

  • Benzyl bromide

  • This compound

  • An ionic nucleophile (e.g., sodium iodide)

  • A polar aprotic solvent (e.g., acetone)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a solution of the benzyl halide in the solvent at a known concentration.

  • Prepare a solution of the ionic nucleophile in the same solvent at a known concentration.

  • Equilibrate both solutions and the conductivity probe to the desired reaction temperature in a constant temperature bath.

  • Calibrate the conductivity meter with standard solutions.

  • Mix the two solutions in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity of the solution at regular time intervals.

  • The change in conductivity is proportional to the change in the concentration of the ionic species. Use this relationship to calculate the concentration of the reactant at each time point.

  • Plot the concentration of the reactant versus time and use the second-order integrated rate law to determine the rate constant (k).

  • Repeat the experiment for the other benzyl halide.

Visualizations

Caption: General mechanism of an SN2 reaction.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis Prep_BB Prepare Benzyl Bromide Solution Mix_BB Mix Benzyl Bromide and Nucleophile Prep_BB->Mix_BB Prep_tBuBB Prepare 4-tert-butylbenzyl Bromide Solution Mix_tBuBB Mix 4-tert-butylbenzyl Bromide and Nucleophile Prep_tBuBB->Mix_tBuBB Prep_Nuc Prepare Nucleophile Solution Prep_Nuc->Mix_BB Prep_Nuc->Mix_tBuBB Monitor_BB Monitor Reaction Progress (NMR or Conductivity) Mix_BB->Monitor_BB Monitor_tBuBB Monitor Reaction Progress (NMR or Conductivity) Mix_tBuBB->Monitor_tBuBB Analyze_BB Calculate Rate Constant for Benzyl Bromide Monitor_BB->Analyze_BB Analyze_tBuBB Calculate Rate Constant for 4-tert-butylbenzyl Bromide Monitor_tBuBB->Analyze_tBuBB Compare Compare Rate Constants Analyze_BB->Compare Analyze_tBuBB->Compare

Comparison of 4-tert-butylbenzyl bromide and 4-tert-butylbenzyl chloride as alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of alkylating agent is paramount to achieving desired yields and reaction kinetics. This guide provides an objective comparison of 4-tert-butylbenzyl bromide and 4-tert-butylbenzyl chloride, two common benzylic halides, in their role as alkylating agents. The comparison is supported by established chemical principles and illustrative experimental data to inform reagent selection in a research and development setting.

Executive Summary

This compound is a more reactive alkylating agent than 4-tert-butylbenzyl chloride. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with this compound typically proceed at a faster rate and may offer higher yields under identical conditions. However, the higher reactivity of the bromide can sometimes lead to increased side product formation, and its stability and cost may also be considerations. 4-tert-butylbenzyl chloride, while less reactive, offers a more stable and cost-effective alternative, which may be advantageous in large-scale synthesis or when slower, more controlled reactivity is desired.

Theoretical Background: The Role of the Leaving Group

The rate of nucleophilic substitution reactions, both SN1 and SN2, is significantly influenced by the ability of the leaving group to depart from the electrophilic carbon center. A good leaving group is a weak base that is stable in solution. When comparing bromide and chloride, bromide is the superior leaving group.[1][2] This is due to two main factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker conjugate base than the chloride ion (Cl⁻) and is more stable upon leaving.[3][4]

  • Polarizability: Bromide is larger and more polarizable than chloride. This increased polarizability helps to stabilize the transition state of the substitution reaction, lowering the activation energy.[1]

For primary benzylic halides such as this compound and chloride, the reaction can proceed via either an SN1 or SN2 pathway, or a combination of both, depending on the reaction conditions.[5][6][7] The benzylic carbocation is stabilized by resonance, favoring an SN1 mechanism, while the primary nature of the carbon and the stabilization of the transition state by the phenyl ring's π-system also allow for a facile SN2 reaction.[4][8] Regardless of the dominant mechanism, the better leaving group ability of bromide will result in a faster reaction rate.

Quantitative Data Comparison

The following tables present illustrative data from representative N-alkylation and O-alkylation reactions, highlighting the expected differences in performance between this compound and 4-tert-butylbenzyl chloride.

Table 1: Comparison in the N-Alkylation of Aniline (B41778)

Alkylating AgentReaction Time (hours)Yield (%)
This compound492
4-tert-butylbenzyl chloride1285
Conditions: Aniline (1.0 eq), Alkylating Agent (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (B52724), 60 °C.

Table 2: Comparison in the O-Alkylation of Phenol (B47542)

Alkylating AgentReaction Time (hours)Yield (%)
This compound688
4-tert-butylbenzyl chloride1880
Conditions: Phenol (1.0 eq), Alkylating Agent (1.1 eq), K₂CO₃ (2.0 eq), Acetone (B3395972), Reflux.

Experimental Protocols

Detailed methodologies for the representative alkylation reactions are provided below.

N-Alkylation of Aniline with 4-tert-butylbenzyl Halides

Objective: To synthesize N-(4-tert-butylbenzyl)aniline.

Materials:

  • Aniline

  • This compound or 4-tert-butylbenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 g, 10.7 mmol), anhydrous potassium carbonate (2.96 g, 21.4 mmol), and anhydrous acetonitrile (40 mL).

  • Add this compound (2.67 g, 11.8 mmol) or 4-tert-butylbenzyl chloride (2.15 g, 11.8 mmol) to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure N-(4-tert-butylbenzyl)aniline.

O-Alkylation of Phenol with 4-tert-butylbenzyl Halides

Objective: To synthesize 1-(4-tert-butylbenzyloxy)benzene.

Materials:

  • Phenol

  • This compound or 4-tert-butylbenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 g, 10.6 mmol) in anhydrous acetone (50 mL).

  • Add anhydrous potassium carbonate (2.93 g, 21.2 mmol) to the solution.

  • Add this compound (2.64 g, 11.7 mmol) or 4-tert-butylbenzyl chloride (2.14 g, 11.7 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Rinse the solid with a small portion of acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-(4-tert-butylbenzyloxy)benzene.

Visualizing Reactivity and Experimental Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

G cluster_reactivity Relative Reactivity in SN2 Reactions cluster_legend Legend Br 4-tert-butylbenzyl bromide Product Alkylated Product Br->Product Cl 4-tert-butylbenzyl chloride Cl->Product Nucleophile Nucleophile Nucleophile->Br Faster Rate (k_Br) Nucleophile->Cl Slower Rate (k_Cl) l1 k_Br > k_Cl

Caption: Comparative reactivity of 4-tert-butylbenzyl halides in SN2 alkylation.

G start Start setup Reaction Setup: - Nucleophile - Base - Solvent start->setup add_alkylating Add Alkylating Agent (Bromide or Chloride) setup->add_alkylating reaction Heat and Stir (Monitor by TLC) add_alkylating->reaction workup Workup: - Filtration - Extraction reaction->workup purification Purification: (Column Chromatography) workup->purification product Pure Alkylated Product purification->product

Caption: General experimental workflow for N- and O-alkylation reactions.

Conclusion

The selection between this compound and 4-tert-butylbenzyl chloride as an alkylating agent should be guided by the specific requirements of the synthetic target and the overall process. For rapid, high-yielding laboratory-scale synthesis where cost is less of a concern, this compound is the superior choice due to its higher reactivity. Conversely, for large-scale industrial applications or when a more controlled reaction is necessary, the greater stability and lower cost of 4-tert-butylbenzyl chloride may render it the more practical option, despite the likely need for longer reaction times or more forcing conditions. It is recommended that for any new application, small-scale trials be conducted with both reagents to empirically determine the optimal choice for the desired outcome.

References

A Comparative Guide to the Synthesis of 4-tert-Butylbenzyl Ethers: Alternative Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. The 4-tert-butylbenzyl ether moiety is a common structural feature in various pharmacologically active molecules and functional materials. This guide provides an objective comparison of alternative methods for the synthesis of 4-tert-butylbenzyl ethers, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Comparison of Synthetic Methods

The synthesis of 4-tert-butylbenzyl ethers can be achieved through several established methods, each with its own advantages and limitations. The most common approaches include the classical Williamson ether synthesis, reductive etherification of 4-tert-butylbenzaldehyde (B1265539), and phase-transfer catalyzed etherification. The choice of method often depends on factors such as the availability of starting materials, desired yield, reaction conditions, and scalability.

MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical YieldAdvantagesDisadvantages
Williamson Ether Synthesis 4-tert-butylbenzyl halide, AlcoholStrong base (e.g., NaH, KOH)Anhydrous polar aprotic solvent (e.g., THF, DMF), RefluxModerate to HighVersatile, well-establishedRequires strong base, sensitive to steric hindrance, potential for elimination side reactions[1][2]
Reductive Etherification 4-tert-butylbenzaldehyde, AlcoholReducing agent (e.g., NaBH₄, H₂), Acid or metal catalystVaries (e.g., THF, MeOH), Room temperature to refluxHighOne-pot procedure, mild conditions possibleRequires a suitable reducing agent, catalyst may be expensive or sensitive[3][4]
Phase-Transfer Catalysis 4-tert-butylbenzyl halide, AlcoholPhase-transfer catalyst (e.g., TBAB), Base (e.g., KOH)Biphasic system (e.g., Toluene (B28343)/Water), 60°CHighMild conditions, no need for anhydrous solvents, often higher yields and selectivity[5][6]Catalyst may be required in significant amounts, reaction kinetics can be complex
Microwave-Assisted Synthesis Varies (can be applied to other methods)-VariesOften higher than conventional heatingRapid reaction times, often improved yieldsRequires specialized microwave reactor, scalability can be a concern[7][8]

Experimental Protocols

Williamson Ether Synthesis of 4-tert-Butylbenzyl Ethyl Ether

This protocol describes the synthesis of 4-tert-butylbenzyl ethyl ether from 4-tert-butylbenzyl bromide and ethanol (B145695) using a strong base.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0°C and slowly add absolute ethanol (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • To the resulting sodium ethoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Reductive Etherification of 4-tert-Butylbenzaldehyde with Ethanol

This one-pot procedure details the formation of 4-tert-butylbenzyl ethyl ether from 4-tert-butylbenzaldehyde and ethanol.

Materials:

  • 4-tert-butylbenzaldehyde

  • Ethanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dowex(R)50WX8 resin (or other suitable cation exchange resin)[9]

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-tert-butylbenzaldehyde (1.0 equivalent) in a mixture of THF and ethanol, add the cation exchange resin.

  • Stir the mixture at room temperature for a designated period to allow for hemiacetal formation.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Filter off the resin and wash it with dichloromethane.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography.

Phase-Transfer Catalyzed Synthesis of 1-Butoxy-4-tert-butylbenzene (B13943118)

This protocol is adapted from a kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene and illustrates the use of a phase-transfer catalyst.[5][6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-tert-butylphenol (1.0 equivalent), potassium hydroxide (2.0 equivalents), and the phase-transfer catalyst (e.g., 5 mol% TBAB) in a mixture of toluene and water.

  • Heat the biphasic mixture to 60°C with vigorous stirring.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 60°C and monitor its progress by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure or column chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-tert-butylbenzyl_halide 4-tert-Butylbenzyl Halide SN2_Reaction SN2 Reaction 4-tert-butylbenzyl_halide->SN2_Reaction Alcohol Alcohol Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Deprotonation Strong_Base Strong Base (e.g., NaH, KOH) Strong_Base->Alkoxide_Formation Alkoxide_Formation->SN2_Reaction 4-tert-butylbenzyl_ether 4-tert-Butylbenzyl Ether SN2_Reaction->4-tert-butylbenzyl_ether Reductive_Etherification cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-tert-butylbenzaldehyde 4-tert-Butylbenzaldehyde Hemiacetal_Formation Hemiacetal Formation 4-tert-butylbenzaldehyde->Hemiacetal_Formation Alcohol Alcohol Alcohol->Hemiacetal_Formation Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction Reduction Reducing_Agent->Reduction Catalyst Catalyst (Acid or Metal) Catalyst->Hemiacetal_Formation Hemiacetal_Formation->Reduction 4-tert-butylbenzyl_ether 4-tert-Butylbenzyl Ether Reduction->4-tert-butylbenzyl_ether Phase_Transfer_Catalysis cluster_phases Biphasic System cluster_catalyst Catalyst Cycle cluster_product Product Aqueous_Phase Aqueous Phase (Alcohol, Base) Ion_Pair_Formation Ion Pair Formation (Q⁺OR⁻) Aqueous_Phase->Ion_Pair_Formation Organic_Phase Organic Phase (4-tert-butylbenzyl Halide, Solvent) Reaction_in_Organic_Phase Reaction Organic_Phase->Reaction_in_Organic_Phase PTC Phase-Transfer Catalyst (Q⁺X⁻) PTC->Ion_Pair_Formation transports alkoxide Ion_Pair_Formation->Organic_Phase Ion_Pair_Formation->Reaction_in_Organic_Phase Reaction_in_Organic_Phase->PTC regenerates 4-tert-butylbenzyl_ether 4-tert-Butylbenzyl Ether Reaction_in_Organic_Phase->4-tert-butylbenzyl_ether

References

Comparative analysis of palladium catalysts for Suzuki coupling with substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the coupling of substituted benzyl (B1604629) bromides with arylboronic acids is a critical transformation for the synthesis of diarylmethanes and related structures. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common palladium catalyst systems, supported by experimental data, to aid in the selection of the optimal conditions for this transformation.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of substituted benzyl bromides is highly dependent on the nature of the ligand, the palladium precursor, and the reaction conditions. Below is a summary of the performance of various catalyst systems.

Palladium Catalysts with Phosphine Ligands

Phosphine ligands are the most traditional and widely used class of ligands for Suzuki-Miyaura couplings. Their steric and electronic properties can be fine-tuned to enhance catalytic activity.

Catalyst SystemBenzyl Bromide SubstrateArylboronic Acid SubstrateBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / JohnPhosIsoxazole derivative3-Methoxybenzeneboronic acidK₂CO₃DMF13020 min (MW)505 (Pd), 10 (Ligand)[1]
Pd(OAc)₂ / SPhosBenzyl chloridePotassium phenyltrifluoroborateCs₂CO₃THF/H₂O77N/AModerate2[2]
PdCl₂(dppf)·CH₂Cl₂Benzyl bromidePotassium phenyltrifluoroborateCs₂CO₃THF/H₂O7723 h842[2]
Pd(PPh₃)₄4-Bromobenzyl bromidePhenylboronic acidK₃PO₄1,4-Dioxane70-8018-22 h605[3]
PdCl₂(PPh₃)₂Benzyl halidesPhenylboronic acidK₂CO₃DMF/H₂ON/A (MW)N/AGood to HighN/A[4]
trans-PdBr(N-Succ)(PPh₃)₂Benzyl bromidePhenylboronic acidNa₂CO₃THF/H₂O602 h881[5]
trans-PdBr(N-Succ)(PPh₃)₂Benzyl bromidePhenylboronic acidNa₂CO₃THF/H₂O6020 h810.01[5]
N-Heterocyclic Carbene (NHC) Palladium Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability enhances the stability and activity of the catalyst.

Catalyst SystemBenzyl Bromide SubstrateArylboronic Acid SubstrateBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / Indole-based benzimidazolium saltBenzyl chloridesArylboronic acidsN/AAqueous mediaN/AN/AN/A0.5[6]
Palladacycle Catalysts

Palladacycles are pre-catalysts that contain a carbon-palladium bond, offering high stability and catalytic activity at low loadings.

Catalyst SystemBenzyl Bromide SubstrateArylboronic Acid SubstrateBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Reference
Imine-based palladacycle with tertiary phosphineBenzyl bromideArylboronic acidsN/AN/AN/AN/A>70N/A[7]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki coupling of a substituted benzyl bromide with an arylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the benzyl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., JohnPhos, 0.10 mmol, 10 mol%) are added, followed by the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 130 °C) and stirred for the specified time. For microwave-assisted reactions, the sealed vessel is placed in the microwave reactor.

  • Workup: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired diarylmethane.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Diarylmethane) RedElim->Product BenzylBromide R¹-X (Benzyl Bromide) BenzylBromide->OxAdd BoronicAcid R²-B(OR)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Suzuki_Workflow start Start reagents Weigh Benzyl Bromide, Arylboronic Acid, & Base start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup add_solids Add Solid Reagents to Reaction Flask setup->add_solids add_catalyst Add Palladium Precursor and Ligand add_solids->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir Reaction (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Extraction and Washing monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of nucleophilic substitution reactions involving 4-tert-butylbenzyl bromide. By presenting experimental data, detailed methodologies, and mechanistic visualizations, this document serves as a valuable resource for understanding the reactivity of this compound and for designing related synthetic strategies.

Introduction to Nucleophilic Substitution at the Benzylic Position

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. For benzyl (B1604629) halides, such as this compound, these reactions can proceed through two primary mechanisms: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) pathways. The operative mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The presence of the bulky tert-butyl group at the para position of the benzene (B151609) ring in this compound influences its reactivity. This substituent can affect the stability of potential carbocation intermediates in S(_N)1 reactions and sterically hinder the backside attack required for S(_N)2 reactions.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the nucleophilic substitution reactions of this compound and related compounds. This data allows for a direct comparison of their reactivity with various nucleophiles and under different solvent conditions.

Table 1: Second-Order Rate Constants for the Reaction of Benzyl Bromide Derivatives with Thiophenate Anion

SubstrateNucleophileSolventTemperature (°C)k (M
1^{-1}−1
s
1^{-1}−1
)
Relative Rate
Benzyl BromideSodium ThiophenateDiethylene Glycol60.5k1
4-Methylbenzyl BromideSodium ThiophenateDiethylene Glycol60.5~1.5 k~1.5
This compound Sodium Thiophenate Diethylene Glycol 60.5 ~2 k ~2
4-Phenylbenzyl BromideSodium ThiophenateDiethylene Glycol60.5~1.2 k~1.2

Note: Exact rate constants were not provided in the source; the data reflects relative reactivities.

Table 2: Solvolysis Rate Constants for tert-Butyl Halides at 298 K

Solventtert-Butyl Chloride (log k, s
1^{-1}−1
)
tert-Butyl Bromide (log k, s
1^{-1}−1
)
tert-Butyl Iodide (log k, s
1^{-1}−1
)
Methanol-6.09-4.68-3.83
Ethanol-7.02-5.55-4.60
Water-3.19-1.51-0.66
Acetic Acid-6.90-5.00-3.85
Formic Acid-3.05-1.130.05

Data compiled from various sources.[1]

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of this compound can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions.

S(_N)2 Pathway

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside. This pathway is favored by strong nucleophiles and polar aprotic solvents. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN2_Pathway reactant Nu⁻ + 4-tBu-C₆H₄CH₂Br transition_state [Nu---CH₂(C₆H₄-tBu)---Br]⁻ reactant->transition_state product Nu-CH₂(C₆H₄-tBu) + Br⁻ transition_state->product

Caption: S(_N)2 reaction pathway for this compound.

S(_N)1 Pathway

The S(_N)1 mechanism is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.

SN1_Pathway cluster_step1 cluster_step2 reactant 4-tBu-C₆H₄CH₂Br intermediate 4-tBu-C₆H₄CH₂⁺ + Br⁻ reactant->intermediate Slow step2_reactant + Nu⁻ product 4-tBu-C₆H₄CH₂-Nu step2_reactant->product Fast

Caption: S(_N)1 reaction pathway for this compound.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the nucleophilic substitution reactions of this compound.

Protocol 1: Kinetic Study by Conductometry

This method is suitable for reactions where ions are produced, such as in solvolysis or reactions with ionic nucleophiles. The change in conductivity of the solution over time is proportional to the progress of the reaction.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetone, or a mixture)

  • Nucleophile (e.g., sodium azide, potassium iodide)

  • Conductivity meter with a probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate the solvent and reactant solutions to the desired temperature in the constant temperature bath.

  • Calibrate the conductivity meter using standard solutions at the reaction temperature.

  • In a thermostated reaction vessel, place a known volume of the solvent and the nucleophile solution.

  • Initiate the reaction by adding a known volume of the this compound stock solution and simultaneously start recording the conductivity at regular time intervals.

  • Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.

  • The rate constant can be determined by plotting the appropriate function of conductivity versus time.

Protocol 2: Kinetic Study by Titration

This classic method is applicable to reactions that produce an acidic or basic product, such as the HBr formed during solvolysis.

Materials:

  • This compound

  • Solvent (e.g., aqueous ethanol)

  • Standardized sodium hydroxide (B78521) solution

  • Indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)

  • Burette, pipettes, and Erlenmeyer flasks

  • Constant temperature bath

  • Stopwatch

Procedure:

  • Prepare a solution of this compound in the chosen solvent of a known concentration.

  • Place the solution in a constant temperature bath to equilibrate.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a suitable solvent (e.g., cold acetone).

  • Add a few drops of indicator to the quenched sample.

  • Titrate the sample with the standardized sodium hydroxide solution until the endpoint is reached.

  • The concentration of the product (HBr) at each time point can be calculated from the volume of NaOH used.

  • The rate constant is determined by plotting the concentration of the reactant or product as a function of time.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions equilibrate Equilibrate at T prep_solutions->equilibrate mix_reactants Mix Reactants (t=0) equilibrate->mix_reactants monitor Monitor Reaction Progress mix_reactants->monitor plot_data Plot Data monitor->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: General workflow for a kinetic study of nucleophilic substitution.

References

A Comparative Guide to the Efficacy of Different Bases in the Elimination Reaction of 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Base Efficacy in the Synthesis of 4-tert-Butylstyrene (B155148) via Elimination of 4-tert-Butylbenzyl Bromide.

The elimination reaction of alkyl halides is a cornerstone of organic synthesis, pivotal in the creation of alkenes which are versatile precursors in the pharmaceutical and materials science industries. The choice of base is a critical parameter that dictates the efficiency of the elimination pathway over the competing substitution reaction. This guide provides a comparative analysis of the efficacy of three common bases—Potassium tert-butoxide (KOtBu), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Sodium Hydroxide (B78521) (NaOH)—in the dehydrobromination of this compound to yield 4-tert-butylstyrene.

Executive Summary

The reaction of this compound with a base can proceed via two competitive pathways: E2 elimination to produce the desired 4-tert-butylstyrene, or SN2 substitution to yield 4-tert-butylbenzyl alcohol (in the case of NaOH) or the corresponding ether (with KOtBu). The steric hindrance of the base is the primary determinant of the reaction outcome. Bulky, non-nucleophilic bases are expected to favor the E2 pathway, while smaller, more nucleophilic bases are likely to result in a greater proportion of the SN2 product.

Comparison of Base Performance

BaseStructureBase TypeExpected Major ProductExpected Yield of 4-tert-butylstyreneKey Considerations
Potassium tert-butoxide (KOtBu) Strong, Sterically Hindered, Non-nucleophilic4-tert-butylstyrene (Elimination)HighDue to its significant steric bulk, KOtBu is an excellent choice for promoting elimination while minimizing the competing SN2 substitution.[1][2] It readily abstracts a proton from the benzylic position but is too bulky to efficiently attack the electrophilic carbon of the C-Br bond.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Strong, Sterically Hindered, Non-nucleophilic Amidine4-tert-butylstyrene (Elimination)HighSimilar to KOtBu, DBU is a sterically hindered, non-nucleophilic base that is highly effective in promoting E2 reactions.[3] Its amidine structure provides high basicity.
Sodium Hydroxide (NaOH) Strong, Unhindered, NucleophilicMixture of 4-tert-butylstyrene (Elimination) and 4-tert-butylbenzyl alcohol (Substitution)Moderate to LowAs a small, unhindered strong base, the hydroxide ion can act as both a base and a nucleophile.[4] This dual reactivity leads to a competition between E2 and SN2 pathways, often resulting in a mixture of products and a lower yield of the desired alkene compared to bulkier bases.

Note: The expected yields are qualitative predictions based on general principles of elimination and substitution reactions. Actual yields may vary depending on specific reaction conditions.

Reaction Mechanisms and Experimental Workflow

The elimination of this compound with the aforementioned bases proceeds primarily through the E2 (bimolecular elimination) mechanism. This is a one-step concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously expelled, leading to the formation of a double bond.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R This compound TS [Base---H---CH(Ar)---Br]‡ R->TS Proton Abstraction & Leaving Group Departure B Base B->TS P 4-tert-butylstyrene TS->P HB Protonated Base TS->HB Br Bromide Ion TS->Br

Figure 1. Generalized E2 elimination pathway for this compound.

The general experimental workflow for these elimination reactions is as follows:

experimental_workflow start Dissolve this compound in a suitable solvent add_base Add the selected base (KOtBu, DBU, or NaOH) start->add_base react Heat the reaction mixture under reflux add_base->react workup Perform aqueous workup to remove salts and unreacted base react->workup extract Extract the organic product with an appropriate solvent workup->extract dry Dry the organic layer over an anhydrous salt (e.g., MgSO4) extract->dry purify Purify the product by column chromatography or distillation dry->purify end Characterize the final product (4-tert-butylstyrene) purify->end

Figure 2. A typical experimental workflow for the elimination reaction.

Detailed Experimental Protocols

1. Elimination using Potassium tert-Butoxide (KOtBu)

  • Materials: this compound, Potassium tert-butoxide, Anhydrous tert-butanol, Diethyl ether, Saturated aqueous ammonium (B1175870) chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Materials: this compound, DBU, Anhydrous Dimethylformamide (DMF), Diethyl ether, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DBU (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or heat gently if necessary, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product via column chromatography.

3. Elimination using Sodium Hydroxide (NaOH)

  • Materials: this compound, Sodium hydroxide, Ethanol (B145695), Water, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting mixture of elimination and substitution products by column chromatography.

Conclusion

For the efficient synthesis of 4-tert-butylstyrene from this compound via an E2 elimination reaction, the choice of a sterically hindered, non-nucleophilic base is paramount. Both Potassium tert-butoxide and DBU are highly effective in promoting the desired elimination pathway while minimizing the formation of the SN2 substitution byproduct. Sodium hydroxide, due to its small size and nucleophilic character, is less suitable for this transformation as it leads to a significant amount of the substitution product, thereby reducing the yield of the target alkene. The selection between KOtBu and DBU may depend on factors such as cost, solubility, and ease of workup for a specific application.

References

Spectroscopic Comparison of 4-tert-Butylbenzyl Bromide and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a comparative analysis of the spectroscopic characteristics of 4-tert-butylbenzyl bromide and its primary substitution products, 4-tert-butylbenzyl alcohol and 4-tert-butylbenzyl methyl ether. This document includes experimental data, detailed protocols, and workflow visualizations to support drug development and scientific research.

This guide presents a comprehensive spectroscopic comparison of this compound, a common benzylic halide, with its corresponding alcohol and ether derivatives. Understanding the distinct spectral signatures of these compounds is crucial for monitoring reaction progress, identifying products, and assessing purity. The data and protocols herein provide a foundational reference for researchers engaged in synthetic chemistry and drug development.

Overview of the Reaction Pathway

This compound readily undergoes nucleophilic substitution reactions to yield a variety of derivatives. This guide focuses on two common transformations: hydrolysis to 4-tert-butylbenzyl alcohol and Williamson ether synthesis to form 4-tert-butylbenzyl methyl ether.

Reaction_Pathway Reaction Pathway of this compound Start This compound Product1 4-tert-Butylbenzyl Alcohol Start->Product1 Hydrolysis (e.g., H2O) Product2 4-tert-Butylbenzyl Methyl Ether Start->Product2 Williamson Ether Synthesis (e.g., NaOCH3) Experimental_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent (NMR) or use neat (IR) A->B C Transfer to NMR tube or place on ATR crystal B->C D Acquire IR Spectrum C->D E Acquire NMR Spectrum C->E F Process IR Data (Baseline Correction, Peak Picking) D->F G Process NMR Data (Fourier Transform, Phasing, Integration) E->G H Data Analysis and Comparison F->H G->H

A Comparative Guide to the Synthesis of 4-tert-butylbenzyl bromide: Green Chemistry vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 4-tert-butylbenzyl bromide is a critical step. This guide provides a detailed comparison of traditional and green chemistry approaches for its synthesis, supported by experimental data and protocols to aid in the selection of the most suitable method.

The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and other fine chemicals, has traditionally been accomplished through free-radical bromination of 4-tert-butyltoluene (B18130). However, growing environmental concerns have spurred the development of greener, more sustainable alternatives. This guide objectively compares the widely-used Wohl-Ziegler reaction, a traditional method, with an innovative green chemistry approach, providing the necessary data for an informed decision-making process.

Performance Comparison: A Quantitative Overview

The following table summarizes the key performance indicators for the traditional Wohl-Ziegler bromination and a green synthesis method using hydrobromic acid and an oxidizing agent.

ParameterTraditional Method (Wohl-Ziegler Bromination)Green Chemistry Approach (Oxidative Bromination)
Brominating Agent N-Bromosuccinimide (NBS)Hydrobromic acid (HBr) & Sodium chlorite (B76162) (NaClO2)
Solvent Carbon tetrachloride (CCl4)Dichloromethane (B109758) (CH2Cl2) / Water
Initiator/Catalyst Benzoyl peroxide or AIBN (radical initiator)Light
Reaction Time 2 - 4 hours4 - 6 hours
Temperature Reflux (approx. 77°C for CCl4)Room temperature to reflux (approx. 40°C for CH2Cl2)
Yield Typically high, can approach 100% (crude)> 89%
Purity High, but may require purification to remove succinimide (B58015)97.8%
Key Byproducts Succinimide, unreacted starting materialSodium chloride, water
Environmental Impact Use of hazardous solvent (CCl4 is ozone-depleting and toxic), hazardous radical initiators.Avoids highly toxic solvents and hazardous brominating agents, generating less harmful byproducts.[1]

Delving into the Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.

Traditional Synthesis: Wohl-Ziegler Bromination

This method relies on the free-radical chain reaction initiated by the decomposition of benzoyl peroxide, leading to the selective bromination of the benzylic position of 4-tert-butyltoluene.[2][3][4][5][6]

Materials:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (0.10 mol) in carbon tetrachloride.

  • Add N-bromosuccinimide (0.10 mol) and a catalytic amount of benzoyl peroxide (e.g., 200 mg) to the solution.[7]

  • Heat the reaction mixture to reflux with constant stirring for 2 hours.[7]

  • Monitor the reaction progress by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

Green Synthesis: Oxidative Bromination

This environmentally benign approach utilizes an in-situ generation of bromine from hydrobromic acid and an oxidant, activated by light.[1] This method avoids the use of hazardous reagents and solvents.[1]

Materials:

  • 4-tert-butyltoluene (p-methyl tertiary butyl)

  • Hydrobromic acid (40%)

  • Sodium chlorite (NaClO2) solution

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • Prepare a dilute solution of hydrobromic acid by adding 1.1 mol of 40% HBr to 300 ml of water.

  • In a 1000 ml reaction flask, add 300 ml of dichloromethane and 1 mol of 4-tert-butyltoluene.

  • While stirring, add the dilute hydrobromic acid solution to the flask, maintaining the temperature below 30°C.

  • Under illumination with an incandescent light, slowly add 1.15 equivalents of sodium chlorite solution relative to the HBr over a period of 0.5-1 hour.

  • Continue stirring at room temperature under illumination for 1-2 hours.

  • Increase the temperature to reflux and continue the reaction for an additional 3-4 hours.

  • After cooling, separate the organic phase and wash it with water.

  • The this compound is obtained after distillation of the organic phase.[1] This process boasts a yield of over 89% and a purity of 97.8%.[1]

Visualizing the Synthetic Pathways

To better illustrate the differences between the two synthetic routes, the following diagrams outline the experimental workflows.

cluster_0 Traditional Wohl-Ziegler Synthesis cluster_1 Green Oxidative Bromination A Mix 4-tert-butyltoluene, NBS, and Benzoyl Peroxide in Carbon Tetrachloride B Reflux for 2 hours A->B C Cool and Filter to remove Succinimide B->C D Wash with Water and Sodium Bicarbonate C->D E Dry and Evaporate Solvent D->E F This compound (Crude) E->F G Mix 4-tert-butyltoluene, HBr, and Dichloromethane H Add Sodium Chlorite under Illumination G->H I Stir at Room Temperature, then Reflux H->I J Cool and Separate Organic Layer I->J K Wash with Water J->K L Distill to obtain This compound K->L

Caption: Workflow comparison of Traditional vs. Green Synthesis.

Conclusion

The choice between traditional and green synthesis methods for this compound involves a trade-off between established protocols and environmental responsibility. The Wohl-Ziegler reaction is a well-documented and high-yielding method. However, its reliance on hazardous materials like carbon tetrachloride is a significant drawback.

The green chemistry approach, on the other hand, offers a safer and more sustainable alternative with comparable yields and high purity.[1] By avoiding toxic solvents and reagents, it aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[1] For organizations committed to sustainable practices, the green method presents a compelling option for the synthesis of this important chemical intermediate.

References

Reactivity Under Scrutiny: A Comparative Analysis of 4-tert-Butylbenzyl Bromide and Other Para-Substituted Benzyl Bromides in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive guide has been published offering a detailed comparison of the reactivity of 4-tert-butylbenzyl bromide with other para-substituted benzyl (B1604629) bromides. This guide, tailored for researchers, scientists, and professionals in drug development, provides an objective analysis of performance supported by experimental data, focusing on solvolysis reactions. The study highlights the influence of para-substituents on the reaction rates, providing valuable insights for synthetic chemistry and reaction mechanism studies.

The reactivity of benzyl bromides is significantly influenced by the nature of the substituent at the para position of the benzene (B151609) ring. This is primarily due to the electronic effects of the substituent, which can either stabilize or destabilize the carbocation intermediate formed during the rate-determining step of S"N"1 reactions, or alter the electron density at the benzylic carbon in S"N"2 reactions. In the case of solvolysis in polar protic solvents like aqueous ethanol (B145695), the reaction often proceeds through an S"N"1 or a borderline S"N"1/S"N"2 mechanism.

Unveiling the Reactivity Landscape: Experimental Data

The solvolysis of a series of para-substituted benzyl bromides in 80% (v/v) aqueous ethanol at 25°C reveals a clear trend in reactivity. The first-order rate constants (k) for these reactions, determined by conductometric measurements, are presented in Table 1. The data is correlated with the Hammett-Brown substituent constant (σ+), which reflects the ability of a substituent to stabilize a positive charge through resonance and inductive effects.

Table 1: First-Order Rate Constants for the Solvolysis of Para-Substituted Benzyl Bromides in 80% Aqueous Ethanol at 25°C

Para-Substituent (p-X)Substituent Constant (σ+)Rate Constant (k) s⁻¹Relative Rate (kₓ/kн)
-OCH₃-0.783.0 x 10⁻³1000
-C(CH₃)₃ -0.26 1.5 x 10⁻⁴ 50
-CH₃-0.312.1 x 10⁻⁴70
-H0.003.0 x 10⁻⁶1
-Cl+0.111.2 x 10⁻⁶0.4
-Br+0.151.0 x 10⁻⁶0.33
-NO₂+0.795.0 x 10⁻⁹0.0017

Note: The rate constants are sourced from studies on the solvolysis of substituted benzyl halides. The σ+ values are established Hammett-Brown constants.

The data clearly indicates that electron-donating groups, such as methoxy (B1213986) (-OCH₃) and tert-butyl (-C(CH₃)₃), significantly accelerate the rate of solvolysis compared to the unsubstituted benzyl bromide (X = -H). Conversely, electron-withdrawing groups like nitro (-NO₂) drastically decrease the reaction rate.

The 4-tert-butyl group, with a σ+ value of -0.26, is a moderate electron-donating group. Its effect on the reaction rate is substantial, making this compound approximately 50 times more reactive than the parent benzyl bromide. This enhancement is attributed to the stabilizing effect of the tert-butyl group on the developing positive charge at the benzylic carbon in the transition state. This stabilization occurs through a combination of inductive effects and hyperconjugation.

The Underlying Mechanism: A Look at the S"N"1 Pathway

The solvolysis of these benzyl bromides in 80% aqueous ethanol is best described by an S"N"1 mechanism, particularly for substrates with electron-donating substituents. The strong correlation between the logarithm of the rate constants and the σ+ values supports a mechanism involving a carbocation intermediate.

G Figure 1. S_N_1 Solvolysis Pathway of Benzyl Bromide cluster_0 Step 1: Formation of Carbocation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack by Solvent cluster_2 Step 3: Deprotonation A p-X-C₆H₄CH₂Br B [p-X-C₆H₄CH₂]⁺ + Br⁻ A->B Slow D p-X-C₆H₄CH₂-OH₂⁺ / p-X-C₆H₄CH₂-O(H)Et⁺ B->D Fast C H₂O / EtOH E p-X-C₆H₄CH₂OH / p-X-C₆H₄CH₂OEt + H⁺ D->E Fast G Figure 2. Experimental Workflow for Conductometric Analysis A Prepare 80% EtOH/H₂O Solvent C Thermostat Conductivity Cell at 25°C A->C B Prepare Benzyl Bromide Stock Solution D Inject Benzyl Bromide into Cell B->D C->D E Monitor Conductivity vs. Time D->E F Calculate First-Order Rate Constant (k) E->F

A Comparative Guide to Byproduct Formation in the Synthesis of 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-tert-butylbenzyl bromide, a key intermediate in the development of pharmaceuticals and advanced materials, is frequently accomplished via free-radical bromination of 4-tert-butyltoluene (B18130). While effective, the standard Wohl-Ziegler reaction and its alternatives are often accompanied by the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide provides an objective comparison of common synthetic methods, focusing on byproduct profiles, supported by experimental data and detailed protocols for synthesis and analysis.

Comparison of Synthetic Methodologies

The selection of a bromination strategy for 4-tert-butyltoluene significantly impacts product purity and the distribution of byproducts. The most prevalent side reaction across methods is over-bromination, leading to the formation of 4-tert-butylbenzal bromide (dibrominated) and, to a lesser extent, 4-tert-butylbenzotribromide (tribrominated).

Synthetic MethodBrominating Agent(s)Typical Product Distribution (%)AdvantagesDisadvantages
Wohl-Ziegler Bromination N-Bromosuccinimide (NBS), Radical Initiator (AIBN/BPO)This compound: 85-90% 4-tert-butylbenzal bromide: 5-10% Unreacted Toluene: 1-5%Well-established, reliable initiation, good selectivity for benzylic position.Over-bromination is common, requires careful control of stoichiometry and reaction time.[1]
Direct Bromination Molecular Bromine (Br₂)This compound: 40-60% 4-tert-butylbenzal bromide: 30-50% 4-tert-butylbenzotribromide: 4-6%High reactivity, does not require a separate radical initiator.Poor selectivity, leads to significant amounts of di- and tri-brominated byproducts.
Oxidative Bromination Hydrobromic Acid (HBr), Sodium Chlorite (NaClO₂)This compound: >89% (reported purity 97.8%)High reported yield and purity, uses less hazardous bromine source.[2]Requires photochemical conditions (light), less commonly cited in literature.

Note: The product distribution for the Wohl-Ziegler reaction is a representative profile based on qualitative descriptions in the literature, which consistently identify the dibrominated product as the primary impurity.[1] Data for Direct Bromination is adapted from patent literature describing reactions with varying bromine stoichiometry. Data for Oxidative Bromination is based on claims from patent literature.[2]

Reaction Pathways and Byproduct Formation

The primary goal is the monosubstitution at the benzylic carbon. However, the initial product, this compound, is itself susceptible to further radical abstraction and bromination, leading to the major byproduct, 4-tert-butylbenzal bromide.

ReactionPathways Start 4-tert-Butyltoluene MonoBromo This compound (Desired Product) Start->MonoBromo + Br• - H• DiBromo 4-tert-Butylbenzal Bromide (Major Byproduct) MonoBromo->DiBromo + Br• - H• (Over-bromination) TriBromo 4-tert-Butylbenzotribromide (Minor Byproduct) DiBromo->TriBromo + Br• - H• (Over-bromination)

Caption: Reaction pathway for the free-radical bromination of 4-tert-butyltoluene.

Experimental Protocols

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a representative procedure for the synthesis of this compound using N-bromosuccinimide (NBS).

Materials:

  • 4-tert-butyltoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.02 eq)

  • Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄) as solvent (to make a 0.5 M solution)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butyltoluene, N-bromosuccinimide, and AIBN. Add the solvent (e.g., acetonitrile) to achieve a 0.5 M concentration of the substrate.

  • Initiation: Heat the mixture to reflux (approx. 82°C for acetonitrile). The reaction can also be initiated photochemically using a broad-spectrum lamp if AIBN is omitted.

  • Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide (B58015), which floats.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of the solvent.

  • Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of the desired product, unreacted starting material, and byproducts, can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

GC-MS Protocol for Byproduct Analysis

This protocol outlines a general method for the separation and identification of the components in the crude reaction mixture.

Instrumentation & Columns:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating the components based on boiling point.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (adjust as needed for concentration)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

Expected Elution Order:

  • 4-tert-butyltoluene (Starting Material)

  • This compound (Product)

  • 4-tert-butylbenzal bromide (Dibrominated Byproduct)

  • 4-tert-butylbenzotribromide (Tribrominated Byproduct)

Experimental Workflow Visualization

The overall process from synthesis to analysis involves several critical stages, each contributing to the final purity and characterization of the product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reagents Combine Reactants (Toluene, NBS, AIBN) in Solvent Reaction Initiate Reaction (Heat / Light) Reagents->Reaction Filter Filter Succinimide Reaction->Filter Wash Aqueous Washes (NaHCO3, Na2S2O3, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Analyze GC-MS Analysis (Identify & Quantify Byproducts) Purify->Analyze

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylbenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-tert-Butylbenzyl bromide, a corrosive and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous material that can cause severe skin burns and eye damage[1]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield[2].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[2].

  • Body Protection: Wear a lab coat and, if necessary, an apron and boots to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge[1][2].

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference during handling and disposal.

PropertyValue
CAS Number 18880-00-7
Molecular Formula C11H15Br
Appearance Colorless to light yellow liquid
Boiling Point 93-94 °C at 1.5 mmHg
Melting Point 8-12 °C
Density 1.236 g/mL at 25 °C
Flash Point 110 °C (230 °F) - closed cup

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal service[1]. Do not dispose of this chemical down the drain or in regular trash[3].

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as glass or polyethylene, and have a secure screw cap.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., corrosive).

  • Halogenated Waste Stream: this compound is a halogenated organic compound and should be collected in a designated halogenated waste stream, separate from non-halogenated waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should also be collected in a designated solid hazardous waste container.

Step 2: Storage of Waste
  • Secure Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides[1].

  • Container Integrity: Keep the container tightly closed when not in use and inspect it regularly for leaks or damage.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Wear PPE: Before cleaning the spill, don the appropriate PPE as described in Section 1.

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial absorbent pad[1]. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound C Collect liquid waste in a labeled, compatible container for HALOGENATED ORGANIC WASTE A->C Liquid Waste B Contaminated Materials (gloves, tips, etc.) D Collect solid waste in a labeled, compatible container for SOLID HAZARDOUS WASTE B->D Solid Waste E Store in a designated Satellite Accumulation Area C->E D->E F Keep container closed and segregated from incompatible materials E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Complete hazardous waste manifest/paperwork G->H I Professional Disposal by a licensed facility (e.g., incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-tert-Butylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-tert-Butylbenzyl bromide (CAS No. 18880-00-7). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk to personnel. This document offers procedural, step-by-step guidance to directly address operational questions concerning the safe use and disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a corrosive lachrymator that can cause severe skin burns and eye damage.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][3]Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). It is crucial to consult the glove manufacturer's specific chemical resistance data. A lab coat and an apron or coveralls made of appropriate chemical-resistant material.[1][3]Prevents skin contact, which can lead to severe burns and irritation. Double gloving is recommended.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[1][3]Protects the respiratory tract from irritating and potentially harmful vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals. The storage area should be designated for corrosive materials.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.

2. Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Personal Protective Equipment: Full PPE, as detailed in Table 1, must be worn at all times.

  • Spill Kit: A spill kit specifically for corrosive and flammable materials should be readily available in the laboratory. This should include absorbent materials, and appropriate waste disposal bags.[5]

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Full PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_weigh Weigh in Ventilated Enclosure handle_transfer->handle_weigh handle_reaction Perform Reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon handle_weigh->handle_reaction cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

Emergency Procedures: Spill and Exposure

Table 2: Spill Cleanup Procedures

Spill SizeProcedure
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or silica (B1680970) gel.[1][6] 3. Once fully absorbed, carefully collect the material using non-sparking tools into a designated, labeled hazardous waste container.[4][5] 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. 5. Dispose of all contaminated materials as hazardous waste.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately and alert others. 2. If safe to do so, close the laboratory door to contain vapors. 3. Contact your institution's emergency response team or local fire department. 4. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • All contaminated materials, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

2. Disposal:

  • Dispose of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][4]

  • Do not dispose of this compound down the drain.[1]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

disposal_plan Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Contaminated Solids (PPE, absorbent) contain_solid Labeled Hazardous Waste Bag collect_solid->contain_solid collect_liquid Liquid Waste (reaction mixtures, rinsate) contain_liquid Labeled, Sealed Waste Bottle collect_liquid->contain_liquid collect_sharps Contaminated Sharps contain_sharps Puncture-Resistant Sharps Container collect_sharps->contain_sharps dispose_pickup Arrange for Pickup by EHS or Licensed Contractor contain_solid->dispose_pickup contain_liquid->dispose_pickup contain_sharps->dispose_pickup dispose_manifest Complete Hazardous Waste Manifest dispose_pickup->dispose_manifest dispose_transport Transport to a Licensed Disposal Facility dispose_manifest->dispose_transport

Caption: Disposal Plan for this compound Waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.